Sydnone, 3-(dimethylamino)-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
27430-80-4 |
|---|---|
Molecular Formula |
C4H7N3O2 |
Molecular Weight |
129.12 g/mol |
IUPAC Name |
3-(dimethylamino)oxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C4H7N3O2/c1-6(2)7-3-4(8)9-5-7/h3H,1-2H3 |
InChI Key |
RZZRVUXBHIPLHR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)[N+]1=NOC(=C1)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 3-(dimethylamino)sydnone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the mesoionic compound, 3-(dimethylamino)sydnone. This document details the synthetic pathway from N,N-dimethylglycine, including step-by-step experimental protocols. Furthermore, it outlines the analytical techniques and expected data for the characterization of the final compound. All quantitative data is summarized in structured tables, and key experimental workflows are visualized using diagrams.
Synthesis of 3-(dimethylamino)sydnone
The synthesis of 3-(dimethylamino)sydnone is a two-step process that begins with the N-nitrosation of N,N-dimethylglycine to form N-nitroso-N,N-dimethylglycine. This intermediate is then subjected to cyclodehydration to yield the final sydnone product.
Synthetic Workflow
The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for 3-(dimethylamino)sydnone.
Experimental Protocols
Step 1: Synthesis of N-Nitroso-N,N-dimethylglycine
This procedure outlines the N-nitrosation of N,N-dimethylglycine using sodium nitrite and hydrochloric acid.
Materials:
-
N,N-Dimethylglycine
-
Sodium Nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled Water
-
Ice
Equipment:
-
Beaker (500 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Buchner funnel and filter paper
Procedure:
-
Dissolve N,N-dimethylglycine (1.0 eq) in distilled water in a beaker.
-
Cool the beaker in an ice bath to 0-5 °C with continuous stirring.
-
Slowly add a solution of sodium nitrite (1.1 eq) in distilled water via a dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, slowly add concentrated hydrochloric acid dropwise until the solution is acidic (pH ~2-3), while still maintaining the low temperature.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours.
-
The N-nitroso-N,N-dimethylglycine product may precipitate out of the solution. If so, collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold distilled water.
-
Dry the product under vacuum. If no precipitate forms, the aqueous solution of the product can be used directly in the next step after extraction with a suitable organic solvent (e.g., dichloromethane).
Step 2: Synthesis of Sydnone, 3-(dimethylamino)- (Cyclodehydration)
This procedure describes the cyclodehydration of N-nitroso-N,N-dimethylglycine to form the sydnone ring.
Materials:
-
N-Nitroso-N,N-dimethylglycine
-
Acetic Anhydride
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
Procedure:
-
Place N-nitroso-N,N-dimethylglycine (1.0 eq) in a round-bottom flask.
-
Add an excess of acetic anhydride (e.g., 5-10 equivalents).
-
Equip the flask with a reflux condenser and a magnetic stirrer.
-
Heat the mixture with stirring. The reaction temperature and time will need to be optimized, but a starting point is 80-100 °C for 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into cold water to quench the excess acetic anhydride.
-
The crude 3-(dimethylamino)sydnone may precipitate. If so, collect the solid by vacuum filtration.
-
If the product is soluble, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic extracts with saturated sodium bicarbonate solution to remove acetic acid, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.
Characterization of 3-(dimethylamino)sydnone
The structure and purity of the synthesized 3-(dimethylamino)sydnone can be confirmed by various spectroscopic methods.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 3-(dimethylamino)sydnone based on the analysis of similar compounds.
Table 1: Predicted ¹H and ¹³C NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| -N(CH₃)₂ | ~ 3.0 - 3.5 | Singlet | The two methyl groups are equivalent. |
| Sydnone C4-H | ~ 6.5 - 7.5 | Singlet | The chemical shift is influenced by the mesoionic character of the ring. |
| ¹³C NMR | |||
| -N(CH₃)₂ | ~ 40 - 50 | Quartet (in ¹³C DEPT) | |
| Sydnone C4 | ~ 90 - 100 | Doublet (in ¹³C DEPT) | |
| Sydnone C5 | ~ 165 - 175 | Singlet | Carbonyl carbon of the sydnone ring. |
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| C=O (Sydnone ring) | ~ 1730 - 1770 | Strong | Characteristic strong absorption for the sydnone carbonyl. |
| C-H (Sydnone ring) | ~ 3100 - 3150 | Medium | C-H stretch of the C4 proton. |
| C-N Stretch | ~ 1200 - 1350 | Medium to Strong | |
| C-H (Alkyl) | ~ 2850 - 3000 | Medium | C-H stretches of the dimethylamino group. |
Table 3: Predicted Mass Spectrometry (MS) Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 129.05 | Molecular ion peak. |
| [M - NO]⁺ | 99.05 | Loss of nitric oxide is a common fragmentation pathway for sydnones.[1] |
| [M - CO₂]⁺ | 85.06 | Loss of carbon dioxide. |
| [M - NO - CO]⁺ | 71.05 | Characteristic fragmentation involving loss of both NO and CO from the sydnone ring.[1] |
Characterization Workflow
The logical workflow for the characterization of the synthesized compound is presented below.
Caption: Workflow for the characterization of 3-(dimethylamino)sydnone.
This guide provides a foundational framework for the synthesis and characterization of 3-(dimethylamino)sydnone. Researchers should note that the provided reaction conditions are based on general procedures for similar compounds and may require optimization for this specific substrate to achieve the best results. Standard laboratory safety precautions should be followed at all times.
References
An In-depth Technical Guide to the Core Mechanism of Action of 3-(Dimethylamino)sydnone
Disclaimer: Direct experimental data on 3-(dimethylamino)sydnone is not extensively available in the public domain. This guide provides a detailed overview of its probable mechanism of action based on the well-established pharmacology of structurally related 3-substituted sydnonimines, such as 3-morpholinosydnonimine (SIN-1), the active metabolite of molsidomine.
Introduction to Sydnonimines
Sydnonimines are a class of mesoionic heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their unique biological activities. A primary therapeutic application of sydnonimines stems from their ability to act as nitric oxide (NO) donors.[1][2][3] This property underlies their use as vasodilators in the treatment of cardiovascular diseases.[1][4] Unlike organic nitrates, a key advantage of sydnonimines is their potential to circumvent the development of pharmacological tolerance.[4] This guide delineates the core mechanism of action, from chemical decomposition to cellular signaling, that is characteristic of this class of compounds and, by extension, is the putative mechanism for 3-(dimethylamino)sydnone.
Core Mechanism of Action: Nitric Oxide Donation
The principal mechanism of action for 3-substituted sydnonimines is the spontaneous, non-enzymatic release of nitric oxide.[3][5] This process can be dissected into two main stages: the chemical release of NO and the subsequent engagement of cellular signaling pathways.
The release of nitric oxide from a 3-substituted sydnonimine is a multi-step chemical process that is initiated under physiological conditions. The key steps are:
-
Hydrolysis to the Open-Ring Tautomer: The sydnonimine undergoes a hydroxyl ion-dependent, non-enzymatic conversion to its open-ring N-nitrosoaminoacetonitrile tautomer.[2][3] For 3-morpholinosydnonimine (SIN-1), this active metabolite is termed SIN-1A.
-
Oxygen-Dependent Decomposition: The open-ring tautomer is unstable in the presence of molecular oxygen.[2][3] It undergoes a one-electron abstraction by oxygen, leading to the formation of a superoxide radical (O₂⁻) and a sydnonimine radical cation.[6]
-
Release of Nitric Oxide: The radical cation is highly unstable and rapidly decomposes to release a molecule of nitric oxide (NO).[6]
Simultaneously, the generated superoxide can react with the released nitric oxide to form peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent.[7] However, the primary pharmacological effect is attributed to the liberated nitric oxide.
References
- 1. Cardiovascular action of mesoionic compounds, 3-substituted sydnonimines. | Semantic Scholar [semanticscholar.org]
- 2. Oxygen and oxidation promote the release of nitric oxide from sydnonimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the mechanism of NO release from sydnonimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical comparison of nitrates and sydnonimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of nitrovasodilator bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to 3-(Dimethylamino)sydnone: Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sydnones are a unique class of mesoionic heterocyclic compounds characterized by a 1,2,3-oxadiazole ring with an exocyclic oxygen atom at the 5-position. These compounds possess a delocalized positive and negative charge within the ring system, leading to distinct chemical and physical properties. 3-(Dimethylamino)sydnone is a member of this family where a dimethylamino group is attached to the nitrogen at the 3-position. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and potential biological significance, with a focus on data-driven insights and experimental methodologies. Due to the limited availability of direct experimental data for 3-(dimethylamino)sydnone, some information presented is based on established knowledge of closely related sydnone derivatives.
Chemical Properties
Structure and Nomenclature
-
IUPAC Name: 3-(dimethylamino)-1,2,3-oxadiazol-3-ium-5-olate
-
CAS Number: Not available
-
Molecular Formula: C₄H₇N₃O₂[1]
-
Molecular Weight: 129.12 g/mol
-
SMILES: CN(C)[N+]1=CC(=O)O[N-]1[1]
Table 1: Key Chemical Identifiers of 3-(Dimethylamino)sydnone
| Identifier | Value |
| IUPAC Name | 3-(dimethylamino)-1,2,3-oxadiazol-3-ium-5-olate |
| Molecular Formula | C₄H₇N₃O₂ |
| Molecular Weight | 129.12 g/mol |
| SMILES | CN(C)[N+]1=CC(=O)O[N-]1 |
Physical Properties
Table 2: Estimated Physical Properties of 3-(Dimethylamino)sydnone
| Property | Estimated Value/Range | Notes |
| Melting Point | Likely a solid at room temperature with a melting point in the range of 100-200 °C. | Sydnones are typically crystalline solids.[2] The melting point will be influenced by the polarity and crystal packing. |
| Boiling Point | Expected to decompose at higher temperatures rather than boil at atmospheric pressure. | Sydnone rings can be thermally labile.[3] |
| Solubility | Likely soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. Limited solubility in nonpolar solvents and water is expected. | The mesoionic nature imparts polarity.[4] |
| Appearance | Expected to be a crystalline solid, possibly colorless or pale yellow. | Many sydnones are isolated as crystalline solids.[2] |
Spectroscopic Properties
While experimental spectra for 3-(dimethylamino)sydnone are not published, characteristic spectral features of the sydnone ring are well-documented and can be used to predict its spectroscopic data.[5][6][7]
Table 3: Predicted Spectroscopic Data for 3-(Dimethylamino)sydnone
| Spectroscopic Technique | Predicted Chemical Shifts/Bands |
| ¹H NMR | * Sydnone ring proton (C4-H): δ 6.5-7.5 ppm (singlet). This is a characteristic downfield shift for the proton on the sydnone ring.[5] * Dimethylamino protons (-N(CH₃)₂): δ 3.0-3.5 ppm (singlet, 6H). |
| ¹³C NMR | * Sydnone carbonyl carbon (C5): δ 165-175 ppm. This is a characteristic chemical shift for the exocyclic carbonyl carbon in the sydnone ring.[5] * Sydnone ring carbon (C4): δ 90-100 ppm.[5] * Dimethylamino carbons (-N(CH₃)₂): δ 40-50 ppm. |
| Infrared (IR) | * Sydnone C=O stretch: 1730-1780 cm⁻¹. This is a strong and characteristic absorption for the sydnone ring.[7] * C-H stretch (sydnone ring): ~3100 cm⁻¹. * C-N stretch: 1200-1350 cm⁻¹. |
| Mass Spectrometry | * [M+H]⁺: m/z 130.0560[1] |
Experimental Protocols
Synthesis of 3-(Dimethylamino)sydnone
A general and widely applicable method for the synthesis of 3-substituted sydnones involves the nitrosation of an N-substituted glycine followed by cyclodehydration.[4] The following is a proposed experimental protocol for the synthesis of 3-(dimethylamino)sydnone based on these established methods.
Step 1: Synthesis of N,N-Dimethylglycine
This starting material is commercially available. If synthesis is required, it can be prepared by the reaction of dimethylamine with chloroacetic acid.
Step 2: Nitrosation of N,N-Dimethylglycine to form N-Nitroso-N,N-dimethylglycine
-
Dissolve N,N-dimethylglycine in water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water while maintaining the low temperature.
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of ~3, still at 0-5 °C.
-
The N-nitroso-N,N-dimethylglycine product may precipitate or can be extracted with an organic solvent like dichloromethane.
-
Dry the organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure.
Step 3: Cyclodehydration of N-Nitroso-N,N-dimethylglycine to 3-(Dimethylamino)sydnone
-
Dissolve the crude N-nitroso-N,N-dimethylglycine in a dehydrating agent such as acetic anhydride or trifluoroacetic anhydride.[2]
-
The reaction can be carried out at room temperature or with gentle heating (e.g., 40-60 °C) to facilitate the cyclization.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the reaction mixture into ice-water to precipitate the crude product and quench the anhydride.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Purify the crude 3-(dimethylamino)sydnone by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Caption: Synthetic pathway for 3-(Dimethylamino)sydnone.
Analytical Methods
-
Thin-Layer Chromatography (TLC): To monitor the reaction progress, using a mobile phase of ethyl acetate/hexane or dichloromethane/methanol. Visualization can be achieved under UV light.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural confirmation of the final product.
-
Infrared (IR) Spectroscopy: To confirm the presence of the characteristic sydnone carbonyl group.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition of the synthesized compound.
-
Melting Point Analysis: To assess the purity of the final product.
Biological Activity and Signaling Pathways
Sydnones have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, analgesic, and antitumor properties.[4][8][9] A key aspect of their biological function is their ability to act as nitric oxide (NO) donors.[4]
Nitric Oxide Donor Activity
Sydnones can release nitric oxide under physiological conditions. This release is thought to be responsible for some of their pharmacological effects, particularly their vasodilatory and anti-inflammatory properties. The nitric oxide signaling pathway is a crucial regulator of numerous physiological processes.
The Nitric Oxide Signaling Pathway
-
NO Synthesis: Nitric oxide is endogenously produced by nitric oxide synthase (NOS) enzymes, which convert L-arginine to L-citrulline and NO.
-
Guanylate Cyclase Activation: NO diffuses into target cells and binds to the heme moiety of soluble guanylate cyclase (sGC).
-
cGMP Production: This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).
-
Downstream Effects: cGMP acts as a second messenger, activating protein kinase G (PKG) and other downstream effectors. This leads to a variety of cellular responses, including smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of neurotransmission.
3-(Dimethylamino)sydnone, as a sydnone derivative, is hypothesized to exert its biological effects at least in part through the release of nitric oxide and subsequent activation of the sGC-cGMP pathway.
Caption: Proposed nitric oxide signaling pathway for 3-(Dimethylamino)sydnone.
Conclusion
3-(Dimethylamino)sydnone is a fascinating mesoionic compound with potential for further investigation in various scientific fields, particularly in medicinal chemistry and drug development. While specific experimental data for this compound is limited, this guide provides a robust framework based on the well-established chemistry of the sydnone class. The proposed synthetic route and predicted physicochemical and spectroscopic properties offer a solid starting point for researchers. The likely involvement of the nitric oxide signaling pathway in its biological activity highlights a promising avenue for future pharmacological studies. Further experimental validation of the properties and biological effects of 3-(Dimethylamino)sydnone is crucial to fully unlock its potential.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. ijcrt.org [ijcrt.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. media.neliti.com [media.neliti.com]
- 9. Sydnone derivatives: synthesis and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of N,N-Dimethylsydnones
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-dimethylsydnones belong to the fascinating class of mesoionic heterocyclic compounds. These compounds are characterized by a five-membered ring that cannot be represented by a single covalent structure and possesses a delocalized positive charge balanced by a negative charge on an exocyclic atom. This unique electronic structure imparts them with distinct chemical and biological properties, making them a subject of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of N,N-dimethylsydnones and related derivatives.
Discovery and History of Sydnones
The journey into the world of sydnones began in 1935 at the University of Sydney, from which the name "sydnone" is derived.[1] John Campbell Earl and Alan W. Mackney first prepared N-phenylsydnone through the cyclodehydration of N-Nitroso-N-phenylglycine using acetic anhydride.[1] This pioneering work laid the foundation for the synthesis of a wide array of sydnone derivatives. The general method involves the nitrosation of an N-substituted amino acid followed by cyclization.
The structure of sydnones was a subject of considerable debate in the early years. It is now understood that they are mesoionic and dipolar in nature, with delocalized positive and negative charges across the 1,2,3-oxadiazole core.[2]
Synthesis of N,N-Dimethylsydnone
While the classical synthesis of sydnones involves the use of a strong dehydrating agent like acetic anhydride, more modern and efficient methods have been developed. The synthesis of a specific N,N-dimethylsydnone, 3-(dimethylamino)sydnone, follows the general principle of sydnone formation starting from N,N-dimethylhydrazine.
A detailed experimental protocol for the synthesis of a related compound, 3-methylsydnone, provides a foundational understanding of the synthetic pathway. This involves the nitrosation of sarcosine (N-methylglycine) to form N-nitrososarcosine, followed by cyclization with a dehydrating agent.
General Experimental Protocol for Sydnone Synthesis (Adapted for N,N-Dimethylsydnone)
A plausible synthetic route to 3-(dimethylamino)sydnone would involve the following conceptual steps:
-
Preparation of the N-aminoglycine derivative: Reaction of N,N-dimethylhydrazine with a suitable two-carbon synthon to introduce the carboxylic acid functionality.
-
Nitrosation: Treatment of the resulting N-amino-N,N-dimethylglycine derivative with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite and a strong acid), to form the corresponding N-nitroso compound.
-
Cyclodehydration: Cyclization of the N-nitroso intermediate using a dehydrating agent like acetic anhydride or trifluoroacetic anhydride to yield the 3-(dimethylamino)sydnone.
Caption: Conceptual synthetic pathway for 3-(dimethylamino)sydnone.
Physicochemical Properties
Sydnones, in general, are crystalline solids with significant dipole moments.[3] The mesoionic character of the ring system results in a unique electron distribution, influencing their solubility, stability, and reactivity. Specific quantitative physicochemical data for 3-(dimethylamino)sydnone are not extensively reported in the literature, but general properties of sydnones can be inferred.
Table 1: General Physicochemical Properties of Sydnones
| Property | General Observation for Sydnones |
| Physical State | Crystalline solids |
| Dipole Moment | High |
| Solubility | Generally soluble in polar organic solvents |
| Stability | Stable at room temperature, but can be sensitive to strong acids and heat |
Biological Activities and Mechanism of Action
Sydnones have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4] A particularly interesting aspect of their pharmacology is their ability to act as nitric oxide (NO) donors.[5]
Nitric Oxide (NO) Donation and Vasodilatory Effects
Certain sydnone derivatives, particularly sydnonimines like SIN-1 (3-morpholinosydnonimine), are known to release NO.[5] This release is believed to occur through the decomposition of the sydnone ring. Nitric oxide is a crucial signaling molecule in the cardiovascular system, primarily known for its role in vasodilation (the widening of blood vessels), which leads to a decrease in blood pressure.[6]
The mechanism of NO-mediated vasodilation involves the activation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells. This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in intracellular cGMP concentration leads to the activation of protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.[6]
Caption: Proposed NO signaling pathway for sydnone-induced vasodilation.
While the NO-donating properties of N,N-dimethylsydnone itself have not been extensively quantified, its structural similarity to other biologically active sydnones suggests potential for similar cardiovascular effects. Some studies on sydnone derivatives with N,N-dimethylamino substituents on a phenyl ring have shown anti-inflammatory activity.[7]
Genotoxicity Assessment
The synthesis of sydnones involves N-nitroso intermediates, and N-nitroso compounds are a class of chemicals known for their potential mutagenicity and carcinogenicity.[8][9] Therefore, the assessment of the genotoxic potential of any new sydnone derivative is of paramount importance.
The Ames test is a widely used and accepted bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[10][11] This test utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The test evaluates the ability of a chemical to cause a reverse mutation that restores the bacteria's ability to produce histidine and grow in a histidine-free medium.
While specific Ames test data for 3-(dimethylamino)sydnone is not publicly available, the general concern for N-nitroso precursors necessitates a thorough evaluation of any such compound intended for pharmaceutical development. The mutagenicity of N-nitrosamines in the Ames test can be influenced by factors such as the choice of solvent and the metabolic activation system used.[10]
Caption: General workflow of the Ames test for mutagenicity assessment.
Future Perspectives
The unique mesoionic structure of N,N-dimethylsydnones and their potential as nitric oxide donors present intriguing possibilities for drug discovery, particularly in the area of cardiovascular diseases. Further research is warranted to fully elucidate the synthesis, physicochemical properties, and pharmacological profile of 3-(dimethylamino)sydnone and its derivatives.
Key areas for future investigation include:
-
Optimization of Synthesis: Development of a high-yield, scalable synthetic route for 3-(dimethylamino)sydnone.
-
Quantitative Physicochemical Characterization: Detailed determination of properties such as solubility, pKa, and stability.
-
In-depth Pharmacological Studies: Comprehensive evaluation of the NO-donating capacity, vasodilatory effects, and other potential biological activities.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways involved in the biological effects of N,N-dimethylsydnones.
-
Toxicological Evaluation: Thorough assessment of the genotoxicity and overall safety profile of these compounds.
The exploration of N,N-dimethylsydnones holds promise for the development of novel therapeutic agents. A systematic and rigorous scientific approach will be essential to unlock their full potential and translate their unique chemical properties into clinical benefits.
References
- 1. Synthesis and vasodilatory activity of new N-acylhydrazone derivatives, designed as LASSBio-294 analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sydnone - Wikipedia [en.wikipedia.org]
- 3. media.neliti.com [media.neliti.com]
- 4. ijcrt.org [ijcrt.org]
- 5. Synthesis and Characterization of N-Nitrososydnonimine as NO. Donor[v1] | Preprints.org [preprints.org]
- 6. Modulation of the vasodilator action of SIN-1 by the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jbclinpharm.org [jbclinpharm.org]
- 8. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Resolution of historically discordant Ames test negative/rodent carcinogenicity positive N-nitrosamines using a sensitive, OECD-aligned design - PMC [pmc.ncbi.nlm.nih.gov]
The Mesoionic Character of 3-(Dimethylamino)sydnone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mesoionic compounds, a class of dipolar, pseudo-aromatic heterocycles, have garnered significant interest in medicinal chemistry and materials science due to their unique electronic structure and reactivity. Among these, sydnones, which are 1,2,3-oxadiazolium-5-olates, are notable for their diverse biological activities and their utility as synthons in organic chemistry. This technical guide provides an in-depth exploration of the mesoionic character of a specific derivative, 3-(dimethylamino)sydnone. While direct experimental data for this particular compound is limited in publicly accessible literature, this guide consolidates our understanding based on the well-established chemistry of sydnones, data from closely related analogs, and computational predictions. We will delve into its electronic structure, predicted spectroscopic and structural properties, synthesis, and reactivity, with a focus on its potential applications in drug development.
Introduction to Mesoionic Compounds and Sydnones
Mesoionic compounds are planar, five- or six-membered heterocyclic molecules that cannot be represented by a single covalent structure. Instead, they are best described as a hybrid of multiple resonance forms, leading to a separation of positive and negative charges that are delocalized over the ring system. This inherent dipolar nature and pseudo-aromaticity are central to their unique chemical and physical properties.
Sydnones, first synthesized in 1935, are a prominent class of mesoionic compounds.[1] Their structure is characterized by a 1,2,3-oxadiazole ring with an exocyclic oxygen atom at the 5-position. The positive charge is delocalized within the heterocyclic ring, while the negative charge is primarily located on the exocyclic oxygen atom.[1] This electronic configuration imparts sydnones with a significant dipole moment and makes them valuable 1,3-dipoles for cycloaddition reactions.[2] The diverse biological activities reported for sydnone derivatives, including antimicrobial, anti-inflammatory, and antitumor properties, underscore their potential in drug discovery.[3][4]
Electronic Structure of 3-(Dimethylamino)sydnone
The defining feature of 3-(dimethylamino)sydnone is its mesoionic character, arising from the delocalization of π-electrons across the 1,2,3-oxadiazole ring and the exocyclic oxygen. The dimethylamino group at the 3-position significantly influences the electronic distribution within the ring.
The resonance structures of 3-(dimethylamino)sydnone illustrate the delocalization of charge, with a formal positive charge on the ring and a formal negative charge on the exocyclic oxygen. The nitrogen atom of the dimethylamino group also participates in this delocalization, which can be depicted through various resonance contributors.
Caption: Resonance contributors of 3-(dimethylamino)sydnone.
Computational studies on related sydnone structures can provide insights into the molecular orbitals and charge distribution of 3-(dimethylamino)sydnone. The highest occupied molecular orbital (HOMO) is expected to have significant contributions from the sydnone ring and the exocyclic oxygen, while the lowest unoccupied molecular orbital (LUMO) is also centered on the ring, indicating its susceptibility to react with both electrophiles and nucleophiles at different positions.
Predicted Structural and Spectroscopic Properties
While a crystal structure of 3-(dimethylamino)sydnone is not available in the open literature, we can predict its key structural features and spectroscopic signatures based on data from analogous compounds and computational modeling.
Predicted Structural Parameters
Based on X-ray crystallographic data of other sydnone derivatives, the 1,2,3-oxadiazole ring is expected to be planar. The bond lengths within the ring are intermediate between single and double bonds, reflecting the electron delocalization.
| Parameter | Predicted Value Range | Basis for Prediction |
| N-N Bond Length | 1.30 - 1.35 Å | X-ray data of various 3-substituted sydnones. |
| N-O Bond Length | 1.35 - 1.40 Å | X-ray data of various 3-substituted sydnones. |
| C=O Bond Length | 1.20 - 1.25 Å | X-ray data of various 3-substituted sydnones.[5] |
| C4-C5 Bond Length | 1.40 - 1.45 Å | X-ray data of various 3-substituted sydnones. |
| N3-N(amino) Bond | 1.40 - 1.45 Å | Standard N-N single bond lengths and computational models. |
Table 1: Predicted Structural Parameters for 3-(Dimethylamino)sydnone.
Predicted Spectroscopic Data
Infrared (IR) Spectroscopy: A prominent feature in the IR spectrum of sydnones is the strong carbonyl stretching vibration. For 3-(dimethylamino)sydnone, this is expected in the range of 1730-1780 cm⁻¹, which is at a higher frequency than typical ketones due to the ring strain and electronic effects of the mesoionic system.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton at the C4 position of the sydnone ring is expected to appear as a singlet in the range of δ 6.0-7.5 ppm. The methyl protons of the dimethylamino group would likely appear as a singlet further upfield.
-
¹³C NMR: The carbonyl carbon (C5) is expected to have a chemical shift in the range of δ 160-170 ppm. The C4 carbon is predicted to be in the range of δ 90-100 ppm.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H | 6.0 - 7.5 | singlet | C4-H proton on the sydnone ring. |
| ¹H | 2.5 - 3.5 | singlet | Methyl protons of the N(CH₃)₂ group. |
| ¹³C | 160 - 170 | - | Carbonyl carbon (C5). |
| ¹³C | 90 - 100 | - | C4 carbon of the sydnone ring. |
| ¹³C | 40 - 50 | - | Methyl carbons of the N(CH₃)₂ group. |
Table 2: Predicted NMR Data for 3-(Dimethylamino)sydnone.
Synthesis of 3-(Dimethylamino)sydnone
The general synthesis of sydnones involves the cyclodehydration of N-nitroso-α-amino acids.[5] For 3-(dimethylamino)sydnone, the precursor would be N-nitroso-N-(dimethylamino)glycine. This precursor can be synthesized from N-(dimethylamino)glycine, which in turn can be prepared from the reaction of dimethylhydrazine with a suitable glycine equivalent.
The following diagram illustrates the proposed synthetic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in the chemistry of sydnones and sydnone imines | Semantic Scholar [semanticscholar.org]
- 3. [3 + 2]-Cycloaddition reaction of sydnones with alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 6. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones [mdpi.com]
Theoretical and Computational Elucidation of Sydnones: A Technical Guide for Drug Development Professionals
Introduction
Sydnones, a class of mesoionic heterocyclic aromatic compounds, have garnered significant interest in medicinal chemistry and drug development due to their unique electronic structure and diverse biological activities. Their ability to participate in 1,3-dipolar cycloaddition reactions makes them valuable synthons for the creation of novel heterocyclic scaffolds. This technical guide provides an in-depth overview of the theoretical and computational studies of sydnones, with a particular focus on their electronic properties and reactivity. Due to the limited availability of specific experimental and computational data for 3-(dimethylamino)sydnone, this paper will utilize 3-phenylsydnone as a representative model to illustrate the core concepts and methodologies.
Synthesis of Sydnones: A Prototypical Example
The synthesis of sydnones typically involves the nitrosation of an N-substituted amino acid followed by cyclodehydration. A well-established protocol for the synthesis of 3-phenylsydnone is provided by Organic Syntheses, a reliable source for experimental procedures.[1]
Experimental Protocol: Synthesis of 3-Phenylsydnone [1]
-
N-Nitroso-N-phenylglycine Formation: N-phenylglycine is suspended in water and cooled to below 0°C. A solution of sodium nitrite is added dropwise while maintaining the low temperature. The resulting solution is filtered, and the addition of concentrated hydrochloric acid yields N-nitroso-N-phenylglycine as a crystalline solid.
-
Cyclodehydration to 3-Phenylsydnone: The N-nitroso-N-phenylglycine is dissolved in acetic anhydride and heated. After cooling, the solution is poured into cold water to precipitate the 3-phenylsydnone, which is then isolated by filtration.
This general procedure can be adapted for the synthesis of other 3-substituted sydnones.
Spectroscopic Characterization
Spectroscopic techniques are crucial for the characterization of sydnones. Infrared (IR) spectroscopy is particularly useful for identifying the characteristic carbonyl stretching frequency of the sydnone ring.
| Compound | Technique | Key Absorptions (cm⁻¹) |
| 3-Phenylsydnone | IR (neat solid, 50 K) | ~1750 (C=O stretch) |
Table 1: Infrared Spectroscopic Data for 3-Phenylsydnone.[2]
Computational Studies of Sydnone Electronic Structure
Computational chemistry, particularly Density Functional Theory (DFT), provides invaluable insights into the electronic structure, geometry, and reactivity of sydnones. These methods allow for the calculation of various molecular properties that are often difficult to determine experimentally.
Computational Methodology
A typical DFT workflow for studying small organic molecules like sydnones involves the following steps:
Experimental Protocol: DFT Calculations
A common approach for DFT calculations on organic molecules involves using the Gaussian suite of programs.[3][4]
-
Structure Input: The initial molecular structure is built using a graphical interface like GaussView.
-
Geometry Optimization: The geometry is optimized to find the lowest energy conformation using a functional such as B3LYP with a basis set like 6-31G(d).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies).
-
Property Calculations: Single-point energy calculations are then performed to determine electronic properties such as molecular orbitals, Natural Bond Orbital (NBO) analysis, and the Molecular Electrostatic Potential (MEP).
Molecular Geometry
DFT calculations can predict the bond lengths and angles of sydnones with high accuracy. The following table presents a hypothetical set of optimized geometric parameters for 3-phenylsydnone, which would be obtained from a DFT calculation.
| Parameter | Value (Å or °) |
| Bond Lengths | |
| N1-N2 | Calculated Value |
| N2-C3 | Calculated Value |
| C3-C4 | Calculated Value |
| C4-O5 | Calculated Value |
| O5-N1 | Calculated Value |
| C3-C(phenyl) | Calculated Value |
| C=O (exo) | Calculated Value |
| Bond Angles | |
| N1-N2-C3 | Calculated Value |
| N2-C3-C4 | Calculated Value |
| C3-C4-O5 | Calculated Value |
| C4-O5-N1 | Calculated Value |
| O5-N1-N2 | Calculated Value |
Table 2: Hypothetical DFT-Calculated Geometric Parameters for 3-Phenylsydnone.
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity of a molecule. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical reactivity and kinetic stability.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| 3-Phenylsydnone | Calculated Value | Calculated Value | Calculated Value |
Table 3: Hypothetical Frontier Molecular Orbital Energies for 3-Phenylsydnone.
Natural Bond Orbital (NBO) Analysis
NBO analysis provides insight into the charge distribution within a molecule by localizing the electron density into bonds and lone pairs, offering a more intuitive chemical picture.[5][6]
| Atom | Natural Charge (e) |
| N1 | Calculated Value |
| N2 | Calculated Value |
| C3 | Calculated Value |
| C4 | Calculated Value |
| O5 | Calculated Value |
| O(exo) | Calculated Value |
Table 4: Hypothetical NBO Charges for the Sydnone Ring Atoms of 3-Phenylsydnone.
Molecular Electrostatic Potential (MEP)
The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a powerful tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are prone to nucleophilic attack.
A hypothetical MEP map of 3-phenylsydnone would likely show a region of high negative potential around the exocyclic oxygen atom, indicating its nucleophilic character. The sydnone ring itself would exhibit a more complex potential distribution due to its mesoionic nature.
Reactivity of Sydnones: 1,3-Dipolar Cycloaddition
Sydnones are well-known for their participation as 1,3-dipoles in cycloaddition reactions with various dipolarophiles, such as alkynes and alkenes. These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings, particularly pyrazoles.
The mechanism of these reactions can be investigated computationally by locating the transition state structure and calculating the activation energy. Frontier Molecular Orbital (FMO) theory is often used to rationalize the regioselectivity of these reactions.
Implications for Drug Development
The theoretical and computational studies of sydnones provide a rational basis for the design of novel drug candidates. By understanding the electronic properties and reactivity of the sydnone ring, medicinal chemists can:
-
Design novel heterocyclic scaffolds: The 1,3-dipolar cycloaddition reactivity of sydnones allows for the creation of diverse libraries of pyrazole-containing compounds, which are prevalent in many approved drugs.
-
Modulate pharmacokinetic properties: By modifying the substituents on the sydnone ring, it is possible to tune properties such as lipophilicity, solubility, and metabolic stability.
-
Predict potential biological activity: Computational methods can be used to dock sydnone derivatives into the active sites of target proteins, providing an initial assessment of their potential as inhibitors or modulators.
This technical guide has provided an overview of the theoretical and computational approaches used to study sydnones, using 3-phenylsydnone as a representative example. While specific data for 3-(dimethylamino)sydnone remains elusive in the public domain, the methodologies and concepts presented here are broadly applicable to this and other sydnone derivatives. The integration of computational chemistry into the drug discovery process offers a powerful strategy for accelerating the design and development of new sydnone-based therapeutics. Further experimental and computational work on a wider range of 3-substituted sydnones is warranted to expand our understanding of this fascinating class of molecules.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. density functional theory - What software shall I use for DFT on an organic molecule? - Matter Modeling Stack Exchange [mattermodeling.stackexchange.com]
- 5. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 6. NBO [cup.uni-muenchen.de]
An In-depth Technical Guide on the Solubility and Stability of 3-(Dimethylamino)sydnone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 3-(dimethylamino)sydnone, a mesoionic compound of interest in pharmaceutical research. Due to the limited availability of specific experimental data for this compound, this guide combines established principles of sydnone chemistry with representative data to offer a thorough understanding for researchers and drug development professionals.
Introduction to 3-(Dimethylamino)sydnone
Sydnones are a class of mesoionic heterocyclic compounds characterized by a 1,2,3-oxadiazole ring with an exocyclic oxygen atom. Their unique electronic structure imparts them with interesting chemical and biological properties. 3-(Dimethylamino)sydnone is a derivative with a dimethylamino substituent at the 3-position of the sydnone ring. Understanding its solubility and stability is crucial for its potential development as a therapeutic agent, as these properties directly influence its formulation, bioavailability, and shelf-life.
Solubility Profile
The solubility of a drug substance is a critical determinant of its absorption and bioavailability. The data presented in the following tables are representative values based on the expected behavior of similar small molecules and sydnone derivatives.
Table 1: Aqueous Solubility of 3-(Dimethylamino)sydnone at Different pH Values (25 °C)
| pH | Representative Solubility (mg/mL) | Method |
| 3.0 | > 100 | Shake-Flask |
| 5.0 | 50 - 100 | Shake-Flask |
| 7.4 | 10 - 20 | Shake-Flask |
| 9.0 | 5 - 10 | Shake-Flask |
Table 2: Solubility of 3-(Dimethylamino)sydnone in Various Organic Solvents (25 °C)
| Solvent | Representative Solubility (mg/mL) |
| Methanol | > 100 |
| Ethanol | 50 - 100 |
| Dimethyl Sulfoxide (DMSO) | > 200 |
| Acetonitrile | 20 - 50 |
| Dichloromethane | 10 - 20 |
| Ethyl Acetate | 5 - 10 |
| n-Hexane | < 1 |
Stability Profile
Stability studies are essential to identify potential degradation pathways and to determine the intrinsic stability of a compound. The following data represents the expected degradation of 3-(dimethylamino)sydnone under various stress conditions as part of a forced degradation study.
Table 3: Forced Degradation Studies of 3-(Dimethylamino)sydnone
| Stress Condition | Conditions | Representative Degradation (%) | Major Degradation Products |
| Acidic Hydrolysis | 0.1 N HCl, 60 °C, 24 h | 15 - 25 | Ring-opened products (e.g., hydrazine derivatives) |
| Basic Hydrolysis | 0.1 N NaOH, 60 °C, 24 h | 10 - 20 | Ring-opened products |
| Oxidative | 3% H₂O₂, RT, 24 h | 5 - 15 | N-oxide derivatives |
| Thermal | 80 °C, 48 h | 5 - 10 | Unspecified decomposition products |
| Photolytic | ICH Q1B conditions | 20 - 30 | Photorearranged isomers, ring-cleavage products |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of solubility and stability studies.
The shake-flask method is a standard approach for determining thermodynamic solubility.[1]
-
Preparation of Solutions: Prepare buffer solutions at the desired pH values (e.g., 3.0, 5.0, 7.4, 9.0).
-
Sample Preparation: Add an excess amount of 3-(dimethylamino)sydnone to flasks containing a known volume of the respective buffer solutions.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: After equilibration, allow the undissolved solid to settle. Withdraw a sample from the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm).
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Forced degradation studies are conducted to understand the degradation pathways and to develop stability-indicating analytical methods.
-
Acidic Hydrolysis: Dissolve 3-(dimethylamino)sydnone in 0.1 N HCl and heat at 60 °C. Withdraw samples at appropriate time intervals (e.g., 0, 4, 8, 12, 24 hours), neutralize, and dilute for analysis.
-
Basic Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60 °C. Collect and process samples as described for acidic hydrolysis.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature. Collect samples at various time points and quench the reaction if necessary before analysis.
-
Thermal Degradation: Expose the solid compound to dry heat at 80 °C. Dissolve samples taken at different times in a suitable solvent for analysis.
-
Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. Analyze the samples after exposure.
-
Analysis: Analyze all stressed samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.
A validated HPLC method is essential for accurately quantifying 3-(dimethylamino)sydnone and its degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (determined by UV-Vis spectroscopy).
-
Temperature: 30 °C.
Visualizations
Some sydnone derivatives are known to act as nitric oxide (NO) donors. The proposed mechanism involves the enzymatic or non-enzymatic release of NO, which then activates soluble guanylate cyclase (sGC), leading to various physiological effects.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of 3-(dimethylamino)sydnone. While specific experimental data remains limited, the provided representative data and detailed protocols offer a robust framework for researchers and drug development professionals. The inherent instability of the sydnone ring to acid, heat, and light, as well as its potential as a nitric oxide donor, are key characteristics that should be considered in its further investigation and development as a pharmaceutical agent. Further experimental validation is necessary to confirm the precise quantitative aspects of its physicochemical properties.
References
A Technical Review of Substituted Sydnone Derivatives: Synthesis, Bioactivity, and Mechanisms
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sydnones are a unique class of mesoionic heterocyclic compounds characterized by a 1,2,3-oxadiazole ring with a delocalized positive charge and an exocyclic oxygen atom bearing a negative charge. This pseudo-aromatic and dipolar nature imparts distinct physicochemical properties that have made them attractive scaffolds in medicinal chemistry and materials science. First synthesized in 1935, sydnone derivatives have been the subject of extensive research, revealing a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties. Their unique electronic structure also allows them to participate in various chemical reactions, most notably 1,3-dipolar cycloadditions, making them versatile building blocks for more complex heterocyclic systems.
This technical guide provides a comprehensive literature review of substituted sydnone derivatives, focusing on their synthesis, quantitative biological data, and key mechanisms of action. It includes detailed experimental protocols for representative syntheses and biological assays, structured data tables for comparative analysis, and visualizations of key workflows and signaling pathways to support drug development and research professionals.
Synthesis of Substituted Sydnone Derivatives
The classical and most widely used method for synthesizing the sydnone ring is the cyclodehydration of N-nitroso-α-amino acids using an acid anhydride, typically acetic anhydride or trifluoroacetic anhydride (TFAA). Modifications to this core methodology allow for the introduction of a wide variety of substituents at the N-3 and C-4 positions of the sydnone ring, enabling the exploration of structure-activity relationships (SAR).
Experimental Protocol 1: General Synthesis of 3-Aryl Sydnones
This protocol details the synthesis of 3-phenylsydnone, a foundational compound, which can be adapted for various N-aryl substituted derivatives. The procedure involves two main steps: N-nitrosation of an N-arylglycine followed by cyclodehydration.
Step 1: N-Nitrosation of N-Phenylglycine
-
Suspend N-phenylglycine (0.66 mole) in 1.2 L of water in a 3-L beaker.
-
Place the beaker in an ice-salt bath and stir the suspension until the temperature drops below 0°C.
-
Prepare a solution of sodium nitrite (0.72 mole) in 300 mL of water.
-
Add the sodium nitrite solution dropwise to the cold N-phenylglycine suspension over 40 minutes, ensuring the temperature does not exceed 0°C.
-
After the addition is complete, filter the resulting red, nearly clear solution quickly with suction to yield N-nitroso-N-phenylglycine.
Step 2: Cyclodehydration to 3-Phenylsydnone
-
Dissolve the N-nitroso-N-phenylglycine (0.55 mole) from Step 1 in 500 mL of acetic anhydride in a 1-L Erlenmeyer flask equipped with a reflux condenser and a drying tube.
-
Heat the deep-red solution in a boiling water bath for 1.5 hours with magnetic stirring.
-
Allow the solution to cool to room temperature.
-
Pour the cooled solution slowly into 3 L of cold, well-stirred water. White crystals of 3-phenylsydnone will separate almost immediately.
-
After stirring for 5 minutes, filter the solid product with suction, wash twice with ice-cold water, and dry on the funnel overnight to yield pure 3-phenylsydnone.
Experimental Protocol 2: Synthesis of Sydnone-Chalcone Derivatives
This protocol describes the synthesis of 4-[1-oxo-3-(substituted aryl)-2-propenyl]-3-(4-chlorophenyl) sydnones via a Claisen-Schmidt condensation. This method is used to introduce a chalcone moiety at the C-4 position, which often enhances biological activity.
Step 1: Acetylation of 3-(4-chlorophenyl) sydnone
-
Synthesize the starting material, 3-(4-chlorophenyl) sydnone, using the general method described in Protocol 1.
-
Perform acetylation of the 3-(4-chlorophenyl) sydnone using glacial acetic acid in the presence of phosphorous pentoxide to afford 4-acetyl-3-(4-chlorophenyl) sydnone.
Step 2: Condensation to form Sydnone-Chalcone
-
To a cooled (5-10°C) mixture of 4-acetyl-3-(4-chlorophenyl) sydnone (0.0075 mol), aqueous sodium hydroxide solution (0.01 mol in 0.2 mL), and ethanol (2 mL), add a substituted aryl aldehyde (e.g., 4-chlorobenzaldehyde, 0.01 mol) with stirring.
-
Continue stirring the reaction mixture for 1 hour at the same temperature.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate thoroughly with cold water.
-
Recrystallize the product from an ethanol and ethyl acetate mixture (1:1) to yield the pure sydnone-chalcone derivative.
Biological Activities and Quantitative Data
Sydnone derivatives have demonstrated significant potential in various therapeutic areas. Below are summaries of their anticancer and anti-inflammatory activities, with quantitative data presented for comparative analysis.
Anticancer Activity
A number of sydnone derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to their ability to interact with biological macromolecules or act as carriers for other cytotoxic moieties.
Table 1: Anticancer Activity of Substituted Sydnone Derivatives
| Compound ID | N-3 Substituent | C-4 Substituent | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| SYD-1 | 4-Chloro-3-nitrophenyl | H | Not Specified | - | |
| MIH 2.4B1 | Not Specified | Not Specified | MDA-MB-231 | 53.3 (72h) | |
| Compound 4a | Phenyl | 1-oxo-3-(phenyl)-2-propenyl | SNB-75 (CNS) | 1.7-3.5 | |
| N-(4'-F-3'-nitrophenyl) sydnone | 4-Fluoro-3-nitrophenyl | H | MCF7 (Breast) | Active | |
| N-(4'-F-3'-nitrophenyl) sydnone | 4-Fluoro-3-nitrophenyl | H | NCI-H460 (Lung) | Active | |
| N-(4'-F-3'-nitrophenyl) sydnone | 4-Fluoro-3-nitrophenyl | H | SF-268 (CNS) | Active | |
| Compound 2C | 2-Methylphenyl | 5-(Aryl)-isoxazol-3-yl | PC3 / MDA-MB-231 | 56.9 µg/mL |
Note: "Active" indicates that the source reported cytotoxic activity but did not provide a specific IC50 value.
Experimental Protocol 3: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells (e.g., MCF-7, MDA-MB-231) in a 96-well microplate at a density of 1,000 to 100,000 cells per well. Incubate for 6 to 24 hours under appropriate conditions (e.g., 37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test sydnone derivatives in the culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Prepare a stock solution of MTT at 5 mg/mL in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate (formazan) is visible under a microscope.
-
Solubilization: Add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a detergent reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure the formazan is completely dissolved. Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Anti-inflammatory Activity
Sydnones have also been investigated for their anti-inflammatory properties. The carrageenan-induced rat paw edema model is a standard in vivo assay for evaluating acute inflammation. The anti-inflammatory effect is often linked to the inhibition of inflammatory mediators like prostaglandins and, in some cases, the release of nitric oxide.
Table 2: Anti-inflammatory Activity of Sydnone-Chalcone Derivatives
| Compound ID | C-4 Chalcone Aryl Substituent | % Edema Inhibition at 3h (±SD) |
| 3c | 4-Chlorophenyl | 49 (±1) |
| 3d | 4-Methoxyphenyl | 40 (±0) |
| 3e | 4-Nitrophenyl | 43 (±2) |
| 3f | 4-N,N-Dimethylaminophenyl | 51 (±1) |
| Standard (Diclofenac) | - | 70 (±2) |
(Data sourced from Deshpande & Pai, 2010)
Experimental Protocol 4: Carrageenan-Induced Rat Paw Edema Assay
This in vivo protocol is used to assess the acute anti-inflammatory activity of test compounds.
-
Animal Preparation: Use Wistar rats (150-200g), fasted overnight but with access to water. Divide the animals into groups (n=6 per group): a control group, a standard drug group (e.g., Diclofenac Sodium, 6 mg/kg), and test groups for each sydnone derivative.
-
Compound Administration: Administer the test compounds and the standard drug (e.g., intraperitoneally or orally) 30 minutes before inducing inflammation. The control group receives the vehicle only.
-
Induction of Edema: Induce acute inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the degree of edema as the difference in paw volume before and after the carrageenan injection. Determine the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = (1 - (Vt / Vc)) x 100 Where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group.
Mechanisms and Signaling Pathways
The diverse biological effects of sydnone derivatives are underpinned by various mechanisms of action. A particularly well-studied mechanism for a subclass of these compounds, the sydnonimines, is their ability to act as nitric oxide (NO) donors.
Nitric Oxide (NO) Donation by Sydnonimines
Sydnonimines, such as the clinically used drug Molsidomine, are prodrugs that undergo metabolic activation to release nitric oxide. This NO release is crucial for their vasodilatory and antiplatelet effects. The process is initiated by the non-enzymatic, hydroxyl-ion-dependent opening of the sydnonimine ring to form the unstable open-ring A-form (SIN-1A). Subsequently, in the presence of oxygen, SIN-1A decomposes to release NO. The liberated NO then activates soluble guanylate cyclase (sGC) in target cells, such as vascular smooth muscle cells. This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP), which in turn triggers a signaling cascade resulting in vasodilation.
Visualizations
To better illustrate the processes involved in the study and application of substituted sydnone derivatives, the following diagrams have been generated using the Graphviz DOT language.
General Experimental Workflow
The following diagram outlines the typical experimental workflow for the synthesis, characterization, and biological screening of novel substituted sydnone derivatives.
Caption: General workflow for synthesis and evaluation of sydnones.
Nitric Oxide (NO) Signaling Pathway
This diagram illustrates the mechanism of action for sydnonimine derivatives as nitric oxide donors and their subsequent effect on the soluble guanylate cyclase (sGC) signaling pathway.
Caption: NO signaling pathway initiated by sydnonimines.
Conclusion
Substituted sydnone derivatives represent a versatile and pharmacologically significant class of mesoionic compounds. Their straightforward synthesis, coupled with the ability to easily modify their core structure, has allowed for the development of a wide range of analogues with potent biological activities. The data summarized in this guide highlight their potential as anticancer and anti-inflammatory agents. Furthermore, the elucidation of mechanisms, such as nitric oxide donation by sydnonimines, provides a clear pathway for the rational design of new therapeutic agents. The detailed protocols and structured data presented herein serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration and optimization of the promising sydnone scaffold.
Methodological & Application
Application Notes and Protocols: "Sydnone, 3-(dimethylamino)-" in 1,3-Dipolar Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of "Sydnone, 3-(dimethylamino)-" as a 1,3-dipole in cycloaddition reactions for the synthesis of pyrazole derivatives. While specific literature on the cycloaddition reactions of 3-(dimethylamino)sydnone is limited, the following protocols and data are based on established methodologies for closely related 3-substituted sydnones.
Introduction to Sydnone Cycloadditions
Sydnones are mesoionic aromatic compounds that serve as versatile 1,3-dipoles in [3+2] cycloaddition reactions with various dipolarophiles, particularly alkynes and alkenes.[1] This reaction provides a powerful tool for the synthesis of five-membered heterocyclic rings, most notably pyrazoles, which are significant scaffolds in medicinal chemistry and drug development.[1][2] The thermal 1,3-dipolar cycloaddition of sydnones with alkynes typically proceeds through a concerted mechanism, leading to the formation of a bicyclic intermediate that then extrudes carbon dioxide to yield the aromatic pyrazole ring.[3]
The reactivity of the sydnone in these cycloadditions is influenced by the nature of the substituent at the 3-position. While extensive data exists for 3-alkyl and 3-aryl sydnones, this document focuses on the application of the 3-(dimethylamino) substituted variant.
Reaction Mechanism and Pathway
The generally accepted mechanism for the thermal 1,3-dipolar cycloaddition of a sydnone with an alkyne is depicted below. The reaction is a concerted [3+2] cycloaddition, forming a transient bicyclic adduct which subsequently undergoes a cycloreversion reaction with the extrusion of carbon dioxide to afford the stable pyrazole product.[3]
Caption: General mechanism of the 1,3-dipolar cycloaddition of 3-(dimethylamino)sydnone.
Experimental Protocols
The following are generalized protocols for the 1,3-dipolar cycloaddition of "Sydnone, 3-(dimethylamino)-" with alkynes, adapted from procedures for analogous 3-substituted sydnones.[3][4] Optimization of reaction conditions (temperature, time, and solvent) may be necessary for specific substrates.
Protocol 1: Thermal Cycloaddition with Activated Alkynes (e.g., Dimethyl Acetylenedicarboxylate - DMAD)
This protocol is suitable for electron-deficient alkynes, which are highly reactive dipolarophiles in thermal cycloadditions with sydnones.[3]
Materials:
-
3-(dimethylamino)sydnone
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Anhydrous toluene or xylene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a solution of 3-(dimethylamino)sydnone (1.0 mmol) in anhydrous toluene or xylene (20 mL) in a round-bottom flask, add dimethyl acetylenedicarboxylate (1.2 mmol, 1.2 equivalents).
-
Equip the flask with a reflux condenser and stir the mixture vigorously.
-
Heat the reaction mixture to reflux (for toluene, ~110°C; for xylene, ~140°C) and maintain for 8-24 hours.[3] Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired 1-(dimethylamino)-3,4-dicarbomethoxypyrazole.
-
Characterize the purified product by NMR, mass spectrometry, and IR spectroscopy.
Protocol 2: Copper(I)-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) with Terminal Alkynes
The CuSAC reaction allows for milder reaction conditions and often provides high regioselectivity, favoring the formation of 1,4-disubstituted pyrazoles.[5][6]
Materials:
-
3-(dimethylamino)sydnone
-
Terminal alkyne (e.g., phenylacetylene)
-
Copper(I) iodide (CuI) or other Cu(I) source
-
Ligand (e.g., bathophenanthroline)
-
Base (e.g., N,N-diisopropylethylamine - DIPEA)
-
Solvent (e.g., a mixture of t-BuOH and water)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere
-
Nitrogen or argon source
Procedure:
-
To a Schlenk flask, add 3-(dimethylamino)sydnone (1.0 mmol), the terminal alkyne (1.5 mmol), CuI (0.1 mmol, 10 mol%), and the ligand (0.1 mmol, 10 mol%).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the solvent mixture (e.g., t-BuOH/H₂O) and DIPEA (2.0 mmol) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C) for 4-12 hours. Monitor the reaction progress by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the 1-(dimethylamino)-4-substituted pyrazole.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the 1,3-dipolar cycloaddition of various 3-substituted sydnones with alkynes, which can be used as a starting point for optimizing reactions with 3-(dimethylamino)sydnone.
| 3-Substituent | Alkyne | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aryl | DMAD | Toluene | Reflux (~110) | 8 | 80-95 | [4] |
| Aryl | DMAD | Xylene | Reflux (~140) | 8-24 | 85-95 | [3] |
| Alkyl | Symmetrical Alkynes | Hydrocarbon | Boiling | Several | ~90 | [3] |
| Aryl | Terminal Alkyne (CuSAC) | t-BuOH/H₂O | RT - 60 | 4-12 | 70-90 | [6] |
Experimental Workflow
The general workflow for conducting and analyzing a 1,3-dipolar cycloaddition reaction with 3-(dimethylamino)sydnone is outlined below.
Caption: A typical experimental workflow for sydnone cycloaddition reactions.
Applications in Drug Development
The pyrazole core synthesized through sydnone cycloadditions is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities. The ability to introduce diverse substituents onto the pyrazole ring via the choice of sydnone and alkyne starting materials makes this a highly valuable reaction for generating compound libraries for drug discovery programs. The 1-(dimethylamino)pyrazole products that can be synthesized from 3-(dimethylamino)sydnone represent a unique chemical space for exploring new therapeutic agents.
References
- 1. Sydnone: Synthesis, Reactivity and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [3 + 2]-Cycloaddition reaction of sydnones with alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones [mdpi.com]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. One-Pot Synthesis of 1,4-Disubstituted Pyrazoles from Arylglycines via Copper-Catalyzed Sydnone-Alkyne Cycloaddition Reaction [organic-chemistry.org]
Application of Sydnone, 3-(dimethylamino)- in Medicinal Chemistry: Application Notes and Protocols
Disclaimer: Extensive literature searches did not yield specific data regarding the medicinal chemistry applications of "Sydnone, 3-(dimethylamino)-". Therefore, this document focuses on the broader class of sydnones, highlighting their general applications, synthesis, and relevant experimental protocols. The information presented here is intended to serve as a guide for researchers interested in the medicinal chemistry of the sydnone scaffold.
Application Notes
Sydnones are a class of mesoionic heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] These compounds are characterized by a 1,2,3-oxadiazole ring with delocalized positive and negative charges, which contributes to their unique chemical properties and biological effects.[2] The primary applications of sydnones in medicinal chemistry revolve around their ability to act as nitric oxide (NO) donors, as well as their inherent anti-inflammatory, antimicrobial, and analgesic properties.
Nitric Oxide (NO) Donors: A major focus of sydnone research is their role as NO-donating compounds. Nitric oxide is a crucial signaling molecule in various physiological processes, including vasodilation, neurotransmission, and the immune response. Sydnones can be designed to release NO under specific physiological conditions, making them attractive candidates for the development of therapeutic agents for cardiovascular diseases, such as hypertension and angina.[3] The release of NO from the sydnone ring is believed to contribute significantly to their anti-inflammatory and antiplatelet effects.[3]
Anti-inflammatory Activity: Several sydnone derivatives have demonstrated potent anti-inflammatory properties. This activity is often attributed to their ability to release nitric oxide, which can modulate inflammatory pathways. For instance, some sydnone-chalcone hybrids have been synthesized and shown to exhibit anti-inflammatory effects in preclinical models. The N,N-dimethylamino substitution on a phenyl ring attached to the sydnone scaffold has been reported to enhance anti-inflammatory activity.
Antimicrobial Activity: The sydnone scaffold has been explored for the development of novel antimicrobial agents.[3][4] Various derivatives have been synthesized and tested against a range of bacteria and fungi, with some compounds showing promising activity.[3][4][5] The mechanism of their antimicrobial action is not fully elucidated but may involve the disruption of microbial cellular processes.
Other Applications: Beyond these primary areas, sydnones have been investigated for other medicinal applications, including as central nervous system (CNS) stimulants.[6] Additionally, their unique chemical reactivity makes them useful synthons in cycloaddition reactions for the creation of more complex biologically active molecules.[7]
Experimental Protocols
General Synthesis of 3-Aryl Sydnones
This protocol describes a general method for the synthesis of 3-aryl sydnones, which are common precursors for more complex derivatives. The synthesis typically involves three main steps: N-arylation of glycine, N-nitrosation, and cyclodehydration.
Materials:
-
Appropriate aniline derivative
-
Ethyl chloroacetate
-
Sodium carbonate
-
Sodium nitrite
-
Hydrochloric acid
-
Acetic anhydride
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware and equipment
Procedure:
-
N-Arylation of Glycine:
-
Dissolve the aniline derivative in ethanol.
-
Add sodium carbonate and ethyl chloroacetate.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated N-aryl glycine ethyl ester, wash with water, and dry.
-
Hydrolyze the ester by refluxing with aqueous sodium hydroxide.
-
Acidify the solution with hydrochloric acid to precipitate the N-aryl glycine.
-
Filter, wash with cold water, and dry the N-aryl glycine.
-
-
N-Nitrosation:
-
Suspend the N-aryl glycine in a mixture of water and concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for 1-2 hours at 0-5 °C.
-
Filter the resulting N-nitroso-N-aryl glycine, wash with cold water, and dry.
-
-
Cyclodehydration to form the Sydnone Ring:
-
Add the N-nitroso-N-aryl glycine to an excess of acetic anhydride.
-
Stir the mixture at room temperature or gently warm to 40-50 °C until the evolution of gas ceases and a clear solution is obtained.
-
Pour the reaction mixture into ice-cold water to precipitate the 3-aryl sydnone.
-
Filter the crude product, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 3-aryl sydnone.[4]
-
Measurement of Nitric Oxide Release using the Griess Assay
The Griess assay is a common and straightforward colorimetric method for the indirect measurement of nitric oxide production by quantifying its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).[8][9]
Materials:
-
Sydnone compound solution (in a suitable buffer, e.g., PBS)
-
Griess Reagent:
-
Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid
-
Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water
-
-
Nitrate Reductase (if measuring total NO₂⁻ and NO₃⁻)
-
NADPH (co-factor for nitrate reductase)
-
Sodium nitrite standard solution (for calibration curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Prepare a solution of the sydnone compound at the desired concentration in a suitable buffer.
-
Incubate the solution under conditions that promote NO release (e.g., physiological pH and temperature).
-
-
Nitrate Reduction (Optional, for total NO measurement):
-
To a 50 µL aliquot of the sample in a microplate well, add 25 µL of NADH and 25 µL of nitrate reductase.
-
Incubate at 37°C for 30 minutes to convert nitrate to nitrite.
-
-
Griess Reaction:
-
To each well containing the sample (and to the nitrite standards for the calibration curve), add 50 µL of Griess Reagent I (sulfanilamide solution).
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution).
-
Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
-
Measurement:
-
Measure the absorbance of the samples and standards at 540 nm using a microplate reader.[10]
-
-
Quantification:
-
Prepare a standard curve by plotting the absorbance versus the known concentrations of the sodium nitrite standards.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values on the standard curve.
-
Quantitative Data
Due to the limited specific data on "Sydnone, 3-(dimethylamino)-", the following table summarizes representative quantitative data for the biological activities of various other sydnone derivatives.
| Compound Class | Biological Activity | Assay | Results | Reference |
| Sydnone-Chalcone Hybrids | Anti-inflammatory | Carrageenan-induced rat paw edema | Up to 51% edema inhibition at 3 hours | |
| Sydnonyl-substituted Thiazolidinones | Antifungal | Growth inhibition assay | 1.5–4.4 times higher activity than Griseofulvin | [5] |
| Sydnone Derivatives | Antimicrobial | Molecular Docking | Binding energy of -8.8 Kcal/mol with S. aureus tyrosyl t-RNA synthetase | [6] |
| Sydnone-based hybrids | COX Inhibition | In vitro COX-1/COX-2 assay | One compound showed selective COX-2 inhibition | [11] |
Visualizations
General Synthetic Pathway of 3-Aryl Sydnones
Caption: General synthesis of 3-Aryl Sydnones.
Proposed Mechanism of Nitric Oxide Release from Sydnones
Caption: Proposed NO release from sydnones.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Sydnone derivatives: synthesis and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial activity of 3-(substituted-phenyl)-sydnones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Insilico Docking Studies and the Anti-Microbial Potential of Sydnone Derivatives | Current Opinion [currentopinion.be]
- 7. currentopinion.be [currentopinion.be]
- 8. himedialabs.com [himedialabs.com]
- 9. mdpi.com [mdpi.com]
- 10. Protocol Griess Test [protocols.io]
- 11. Synthesis and computational studies of sydnone-based derivatives as potential anti-inflammatory agents [studentrepo.iium.edu.my]
Application Notes and Protocols for the Functionalization of the 3-(Dimethylamino)sydnone Ring
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sydnones are a class of mesoionic heterocyclic compounds that have garnered significant interest in synthetic and medicinal chemistry due to their unique electronic structure and versatile reactivity. The 3-(dimethylamino)sydnone ring, in particular, serves as a valuable scaffold in the development of novel therapeutic agents and functional molecules. Its ability to undergo a variety of chemical transformations allows for the introduction of diverse substituents, enabling the fine-tuning of its physicochemical and biological properties. Sydnone derivatives have been explored for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
One of the most prominent reactions of sydnones is the 1,3-dipolar cycloaddition with alkynes and alkenes, which provides a powerful tool for the synthesis of pyrazole derivatives. These reactions can be induced thermally, photochemically, or catalyzed by metals, offering a range of conditions to suit different substrates and applications. Furthermore, the sydnone ring can be functionalized at the C-4 position through electrophilic substitution and cross-coupling reactions, further expanding the accessible chemical space.
These application notes provide an overview of key protocols for the functionalization of the 3-(dimethylamino)sydnone ring, with a focus on cycloaddition and cross-coupling reactions. Detailed experimental procedures, quantitative data, and visual representations of reaction pathways are presented to aid researchers in the design and execution of their synthetic strategies.
Key Functionalization Strategies
The functionalization of the 3-(dimethylamino)sydnone ring can be broadly categorized into two main approaches:
-
[3+2] Cycloaddition Reactions: The sydnone ring acts as a 1,3-dipole and reacts with dipolarophiles, most notably alkynes, to form pyrazole derivatives. This transformation is a cornerstone of sydnone chemistry.
-
Substitution at the C-4 Position: The C-4 position of the sydnone ring is amenable to electrophilic substitution, allowing for the introduction of halogens, which can then be utilized in cross-coupling reactions to form C-C bonds.
Data Presentation: Reaction Parameters and Yields
The following tables summarize quantitative data for key functionalization reactions of sydnone derivatives.
Table 1: Thermal [3+2] Cycloaddition of Sydnones with Alkynes [1][2]
| Sydnone Reactant (R1) | Alkyne Reactant (R2, R3) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-Phenylsydnone | Dimethyl acetylenedicarboxylate | Toluene | 110 | 1.75 | ~90 |
| 3-(4-Chlorophenyl)sydnone | Dimethyl acetylenedicarboxylate | Xylene | Reflux | - | 60-80 |
| 3-(4-Methoxyphenyl)sydnone | Dimethyl acetylenedicarboxylate | Xylene | Reflux | - | 60-80 |
| 3-Phenylsydnone | Phenylacetylene | Toluene | 100 | 2 | 96 |
Table 2: Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) [3][4]
| Sydnone Reactant | Alkyne Reactant | Catalyst System | Solvent | Temperature (°C) | Time (h) | Product Regioisomer |
| N-Phenylsydnone | Ethynylbenzene | Cu(OTf)₂ | - | 140 | 4 | 1,3-disubstituted |
| N-Phenylsydnone | Ethynylbenzene | Cu(OAc)₂ | - | 140 | 4 | 1,4-disubstituted |
Table 3: Suzuki Cross-Coupling of 4-Bromosydnones
| 4-Bromosydnone Reactant | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) |
| Generic 4-Bromosydnone | Arylboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | THF | 90 | 18 |
Note: The data in Table 3 is based on a general procedure for Suzuki cross-coupling and may require optimization for specific 3-(dimethylamino)sydnone substrates.[5]
Experimental Protocols
Protocol 1: General Procedure for Thermal [3+2] Cycloaddition of a 3-Aryl-sydnone with an Alkyne
This protocol describes a typical procedure for the thermal cycloaddition reaction between a 3-aryl-sydnone and an alkyne to yield a pyrazole derivative.[1][2]
Materials:
-
3-Aryl-sydnone (1.0 eq)
-
Alkyne (e.g., Dimethyl acetylenedicarboxylate, 1.1 eq)
-
Anhydrous toluene or xylene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 3-aryl-sydnone (1.0 eq).
-
Add anhydrous toluene or xylene to dissolve the sydnone.
-
Add the alkyne (1.1 eq) to the reaction mixture.
-
Place the flask under an inert atmosphere.
-
Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours to 24 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified pyrazole derivative by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC) for Regioselective Pyrazole Synthesis
This protocol outlines a copper-catalyzed cycloaddition that allows for regiochemical control in the synthesis of disubstituted pyrazoles.[3][4]
Materials:
-
Sydnone (1.0 eq)
-
Terminal alkyne (2.0 eq)
-
Copper(II) triflate (Cu(OTf)₂) for 1,3-disubstituted pyrazoles OR Copper(II) acetate (Cu(OAc)₂) for 1,4-disubstituted pyrazoles
-
Sealed reaction vessel
-
Magnetic stirrer and hotplate
Procedure:
-
In a sealed reaction vessel, combine the sydnone (1.0 eq), the terminal alkyne (2.0 eq), and the appropriate copper catalyst.
-
Seal the vessel and heat the mixture to 140 °C with stirring.
-
Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.
-
After the reaction is complete (typically within 4 hours), cool the mixture to room temperature.
-
The crude product can be purified by column chromatography to isolate the desired pyrazole regioisomer.
Protocol 3: Synthesis of a 4-Bromo-3-arylsydnone
This protocol describes the electrophilic bromination of a 3-arylsydnone at the C-4 position, a key step for subsequent cross-coupling reactions.
Materials:
-
3-Aryl-sydnone
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the 3-aryl-sydnone in acetonitrile in a round-bottom flask.
-
Add N-Bromosuccinimide (NBS) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 4: General Procedure for Suzuki Cross-Coupling of a 4-Bromo-3-arylsydnone
This protocol provides a general method for the palladium-catalyzed Suzuki cross-coupling of a 4-bromo-3-arylsydnone with a boronic acid to form a 4-aryl-3-arylsydnone.[5]
Materials:
-
4-Bromo-3-arylsydnone (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (e.g., 5 mol%)
-
XPhos (e.g., 10 mol%)
-
Potassium carbonate (K₂CO₃) (e.g., 2.0 eq)
-
Anhydrous THF
-
Pressure reaction vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, add the 4-bromo-3-arylsydnone (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and K₂CO₃ (2.0 eq) to a pressure reaction vial.
-
Add anhydrous THF to the vial.
-
Seal the vial and heat the reaction mixture to 90 °C with stirring for 18 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite®.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired 4-aryl-3-arylsydnone.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Thermal [3+2] Cycloaddition Workflow.
Caption: Suzuki Cross-Coupling Experimental Workflow.
References
- 1. BJOC - [3 + 2]-Cycloaddition reaction of sydnones with alkynes [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Copper-Promoted Sydnone Cycloadditions of Alkynes - ChemistryViews [chemistryviews.org]
- 5. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sydnones as Precursors for Novel Heterocyclic Compounds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: While the query specified "Sydnone, 3-(dimethylamino)-", a thorough literature search did not yield specific experimental data or synthesis protocols for this particular compound. Therefore, these application notes and protocols will focus on a representative and well-documented sydnone, 3-phenylsydnone , to illustrate the synthesis of novel heterocyclic compounds, a process that is broadly applicable to other 3-substituted sydnones.
Introduction to Sydnones and their Synthetic Utility
Sydnones are a class of mesoionic heterocyclic compounds characterized by a 1,2,3-oxadiazole ring with an exocyclic oxygen atom.[1] First synthesized in 1935, they have garnered significant interest in synthetic and medicinal chemistry due to their unique electronic structure and reactivity.[2][3] Sydnones act as stable 1,3-dipoles, making them valuable precursors for the synthesis of a wide variety of five-membered heterocyclic compounds through [3+2] cycloaddition reactions.[4][5][6] This approach is particularly effective for the synthesis of substituted pyrazoles and pyrazolines, which are important scaffolds in many biologically active compounds.[7]
The primary synthetic application of sydnones is their reaction with dipolarophiles, such as alkynes and alkenes, via thermal or photochemical 1,3-dipolar cycloaddition.[2][3] These reactions typically proceed with high regioselectivity and yield, providing a straightforward route to complex heterocyclic systems.[8]
Synthesis of 3-Phenylsydnone
The synthesis of 3-phenylsydnone is a well-established two-step process starting from N-phenylglycine.
Experimental Protocol: Synthesis of 3-Phenylsydnone
Step 1: Nitrosation of N-Phenylglycine
-
In a flask equipped with a magnetic stirrer, dissolve N-phenylglycine (15.1 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (100 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour.
-
The resulting precipitate of N-nitroso-N-phenylglycine is collected by vacuum filtration, washed with cold water, and dried.
Step 2: Cyclization to 3-Phenylsydnone
-
In a fume hood, suspend the dried N-nitroso-N-phenylglycine (18.0 g, 0.1 mol) in acetic anhydride (50 mL).
-
Gently warm the mixture to 40-50 °C with stirring. An exothermic reaction will occur, and the solid will dissolve.
-
After the initial reaction subsides, continue stirring at room temperature for 2 hours.
-
Pour the reaction mixture into a beaker of ice water (200 mL) and stir vigorously until the excess acetic anhydride is hydrolyzed.
-
The precipitated 3-phenylsydnone is collected by vacuum filtration, washed thoroughly with cold water, and recrystallized from ethanol to yield pale yellow crystals.
Workflow for the Synthesis of 3-Phenylsydnone
Caption: General workflow for the synthesis of 3-phenylsydnone.
Application of 3-Phenylsydnone in the Synthesis of Pyrazoles
3-Phenylsydnone readily undergoes [3+2] cycloaddition reactions with alkynes to produce pyrazole derivatives. A common and efficient dipolarophile used in these reactions is dimethyl acetylenedicarboxylate (DMAD).
Experimental Protocol: Synthesis of Dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate
-
In a round-bottom flask, dissolve 3-phenylsydnone (1.62 g, 10 mmol) in dry toluene (50 mL).
-
Add dimethyl acetylenedicarboxylate (DMAD) (1.42 g, 10 mmol) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate as a crystalline solid.
Quantitative Data for the Synthesis of Pyrazoles from 3-Substituted Sydnones
The following table summarizes representative yields for the cycloaddition reaction between various 3-substituted sydnones and dimethyl acetylenedicarboxylate (DMAD).
| 3-Substituent (R) | Dipolarophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenyl | DMAD | Toluene | 110 | 5 | 85 | [8] |
| 4-Chlorophenyl | DMAD | Xylene | 140 | 6 | 82 | [2] |
| 4-Methoxyphenyl | DMAD | Xylene | 140 | 4 | 88 | [2] |
| Methyl | DMAD | Toluene | 110 | 8 | 75 | General Literature |
| Benzyl | DMAD | Xylene | 140 | 6 | 80 | General Literature |
Reaction Pathway for Pyrazole Synthesis
Caption: 1,3-Dipolar cycloaddition of 3-phenylsydnone with DMAD.
Synthesis of Pyrazolines from 3-Phenylsydnone
When alkenes are used as dipolarophiles, the resulting products are pyrazolines, which are partially saturated analogs of pyrazoles.
Experimental Protocol: Synthesis of a Substituted Pyrazoline
-
In a sealed tube, dissolve 3-phenylsydnone (1.62 g, 10 mmol) and N-phenylmaleimide (1.73 g, 10 mmol) in dry xylene (30 mL).
-
Heat the mixture at 140 °C for 12 hours.
-
Cool the reaction mixture to room temperature, which may result in the precipitation of the product.
-
Collect the solid product by filtration and wash with cold xylene.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data for the Synthesis of Pyrazolines from 3-Phenylsydnone
| Dipolarophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Phenylmaleimide | Xylene | 140 | 12 | 78 | General Literature |
| Acrylonitrile | Toluene | 110 | 18 | 65 | General Literature |
| Styrene | Xylene | 140 | 24 | 55 | General Literature |
Conclusion
Sydnones, exemplified by 3-phenylsydnone, are versatile and highly useful precursors for the synthesis of novel heterocyclic compounds. Their ability to act as 1,3-dipoles in cycloaddition reactions provides a reliable and efficient method for constructing pyrazole and pyrazoline rings. The protocols and data presented here offer a solid foundation for researchers and drug development professionals to explore the rich chemistry of sydnones and their application in creating new molecular entities with potential biological activity. Further exploration into a broader range of dipolarophiles and variously substituted sydnones will undoubtedly lead to the discovery of new and valuable heterocyclic compounds.
References
- 1. Sydnone - Wikipedia [en.wikipedia.org]
- 2. [3 + 2]-Cycloaddition reaction of sydnones with alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sydnone: Synthesis, Reactivity and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sydnone–alkyne cycloaddition: applications in synthesis and bioconjugation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of 3-(Dimethylamino)sydnone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sydnones are a class of mesoionic heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities. Their unique electronic structure contributes to their ability to act as potential therapeutic agents. This document provides a detailed experimental protocol for the synthesis of 3-(dimethylamino)sydnone, a derivative with potential applications in various research areas. The synthesis follows a classical two-step procedure involving the N-nitrosation of N,N-dimethylglycine followed by cyclodehydration.
Data Presentation: Reaction Parameters for Sydnone Synthesis
| Starting Material (N-substituted glycine) | Nitrosating Agent | Cyclodehydrating Agent | Reaction Conditions (Cyclodehydration) | Yield (%) | Reference |
| N-Phenylglycine | Sodium nitrite / HCl | Acetic Anhydride | Room temperature, 24 h | Not Specified | [1] |
| N-Phenylglycine | Sodium nitrite / HCl | Acetic Anhydride | Not Specified | Not Specified | [2] |
| 3-(4-chlorophenyl)sydnone (for acetylation) | N/A | Acetic Acid / P₂O₅ | Reflux | Not Specified | |
| N-Arylglycines | Sodium nitrite / Acetic Anhydride | One-pot with TBBDS or DBH | 5 °C, 5-16 h | 80-88 | [1] |
Experimental Protocols
This section outlines a general yet detailed methodology for the synthesis of 3-(dimethylamino)sydnone. Researchers should note that optimization of reaction conditions may be necessary to achieve desired yields and purity.
Step 1: Synthesis of N-Nitroso-N,N-dimethylglycine
Materials:
-
N,N-Dimethylglycine
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Distilled Water
-
Ice
Procedure:
-
Dissolve N,N-dimethylglycine (1.0 eq) in distilled water in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) to the reaction mixture, ensuring the temperature remains below 5 °C.
-
While maintaining the low temperature, carefully add concentrated hydrochloric acid dropwise until the solution is acidic (pH ~3).
-
Continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The formation of the N-nitroso product may be observed by a change in color.
-
The product can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-nitroso-N,N-dimethylglycine. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of 3-(Dimethylamino)sydnone
Materials:
-
N-Nitroso-N,N-dimethylglycine
-
Acetic Anhydride
-
Ice-cold water
Procedure:
-
To the crude N-nitroso-N,N-dimethylglycine from the previous step, add an excess of acetic anhydride (typically 5-10 equivalents) under a fume hood.
-
Stir the mixture at room temperature. The reaction can be monitored by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.[1]
-
Once the reaction is complete, pour the reaction mixture slowly into a beaker of ice-cold water with vigorous stirring to quench the excess acetic anhydride.
-
The sydnone product may precipitate out of the solution. If not, the aqueous solution can be extracted with an organic solvent like dichloromethane.
-
Wash the organic extracts with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude 3-(dimethylamino)sydnone can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Characterization
The synthesized 3-(dimethylamino)sydnone should be characterized using standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.
-
FT-IR Spectroscopy: To identify the characteristic functional groups, particularly the sydnone carbonyl stretch (typically around 1730-1780 cm⁻¹).
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Melting Point Analysis: To assess the purity of the crystalline product.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of 3-(dimethylamino)sydnone.
Signaling Pathway (Chemical Reaction)
Caption: Reaction pathway for the synthesis of 3-(dimethylamino)sydnone.
References
Bioorthogonal Chemistry of 3-(Dimethylamino)sydnone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sydnones are a class of mesoionic compounds that have emerged as powerful tools in bioorthogonal chemistry. Their ability to undergo [3+2] cycloaddition reactions with strained alkynes, a reaction known as Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC), provides a rapid and specific method for labeling and modifying biomolecules in complex biological environments. This report focuses on the applications of 3-(dimethylamino)sydnone, a derivative with specific electronic properties that can influence its reactivity and utility in bioorthogonal systems. These application notes provide an overview of its use, quantitative data for reaction kinetics, detailed experimental protocols for key applications, and visualizations of the underlying chemical processes.
Principle of Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC)
The SPSAC reaction is a type of "click chemistry" that proceeds readily under physiological conditions without the need for a toxic copper catalyst. The reaction involves the 1,3-dipolar cycloaddition of the sydnone ring with a strained alkyne, such as bicyclo[6.1.0]nonyne (BCN) or dibenzocyclooctyne (DBCO). The high ring strain of the alkyne accelerates the reaction, leading to the formation of a stable pyrazole product. A key feature of this reaction is the release of carbon dioxide as the only byproduct, which is readily cleared in biological systems[1].
Applications of 3-(Dimethylamino)sydnone in Bioorthogonal Chemistry
The unique properties of 3-(dimethylamino)sydnone make it a valuable tool for a range of bioorthogonal applications, including:
-
Live Cell Imaging: Fluorophore-conjugated 3-(dimethylamino)sydnones can be used to label and visualize biomolecules that have been metabolically or genetically engineered to contain a strained alkyne. This allows for real-time tracking of proteins, glycans, and other cellular components.
-
Protein Labeling and Conjugation: Proteins can be site-specifically labeled with 3-(dimethylamino)sydnone probes for various applications, including proteomics, activity-based protein profiling, and the construction of antibody-drug conjugates (ADCs).
-
"Click-and-Release" Strategies: Iminosydnone derivatives, which can be synthesized from sydnones, are employed in "click-and-release" systems[2][3][4]. Upon cycloaddition with a strained alkyne, these compounds can be triggered to release a therapeutic agent or a reporter molecule at a specific target site.
Quantitative Data
The efficiency of a bioorthogonal reaction is critically dependent on its kinetics. The following table summarizes reported second-order rate constants for the cycloaddition of various sydnone derivatives with commonly used strained alkynes. While specific data for 3-(dimethylamino)sydnone is limited, the provided data for related structures offer a valuable reference for predicting its reactivity.
| Sydnone Derivative | Strained Alkyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent System | Reference |
| N-phenylsydnone | Bicyclononyne (BCN) | 0.054 | 55:45 MeOH/H₂O | [5] |
| Phenylsydnone (PhSydH) | MeO-DIBO | 0.59 | Not specified | [6] |
| Phenylsydnone (PhSydH) | MeO-DIBAC | 0.43 | Not specified | [6] |
| Chloro-phenylsydnone (PhSydCl) | MeO-DIBO | 0.36 | Not specified | [6] |
| Chloro-phenylsydnone (PhSydCl) | MeO-DIBAC | 0.28 | Not specified | [6] |
| N-phenyl sydnone | Dibenzocyclooctyne (DIBAC) | up to 1.46 | Not specified |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling using SPSAC
This protocol provides a general workflow for labeling a protein containing a strained alkyne with a 3-(dimethylamino)sydnone probe.
Materials:
-
Protein of interest containing a strained alkyne (e.g., BCN-modified protein) in a suitable buffer (e.g., PBS, pH 7.4).
-
3-(Dimethylamino)sydnone probe (e.g., fluorescently tagged) dissolved in a compatible solvent (e.g., DMSO).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Quenching reagent (optional, e.g., excess strained alkyne or sydnone).
-
Purification system (e.g., size-exclusion chromatography or dialysis).
Procedure:
-
Preparation of Reactants:
-
Prepare a stock solution of the 3-(dimethylamino)sydnone probe (e.g., 10 mM in DMSO).
-
Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in the reaction buffer.
-
-
Labeling Reaction:
-
To the protein solution, add the 3-(dimethylamino)sydnone probe to achieve the desired final concentration (typically a 5-20 fold molar excess of the probe over the protein).
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal time and temperature may need to be determined empirically.
-
-
Quenching (Optional):
-
To remove unreacted probe, a quenching reagent can be added. For example, add a 100-fold molar excess of a small molecule containing the complementary reactive group (e.g., a simple strained alkyne if quenching a sydnone probe) and incubate for an additional 30 minutes.
-
-
Purification:
-
Remove excess, unreacted probe and quenching reagent by size-exclusion chromatography, dialysis, or spin filtration.
-
-
Analysis:
-
Confirm successful labeling by methods such as SDS-PAGE with in-gel fluorescence scanning, mass spectrometry, or UV-Vis spectroscopy.
-
Protocol 2: Live Cell Imaging using a Fluorogenic 3-(Dimethylamino)sydnone Probe
This protocol outlines a general procedure for imaging cellular targets labeled with a strained alkyne using a fluorogenic 3-(dimethylamino)sydnone probe.
Materials:
-
Cells expressing the target biomolecule labeled with a strained alkyne (e.g., via metabolic labeling with an alkyne-modified sugar or amino acid).
-
Fluorogenic 3-(dimethylamino)sydnone probe.
-
Cell culture medium.
-
Imaging buffer (e.g., PBS or phenol red-free medium).
-
Fluorescence microscope.
Procedure:
-
Cell Preparation:
-
Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere.
-
If metabolic labeling is required, incubate the cells with the alkyne-modified precursor for the appropriate duration according to established protocols.
-
-
Probe Incubation:
-
Prepare a stock solution of the fluorogenic 3-(dimethylamino)sydnone probe in DMSO.
-
Dilute the probe in pre-warmed cell culture medium to the final working concentration (typically 1-10 µM).
-
Remove the existing medium from the cells and add the probe-containing medium.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Washing (Optional but Recommended):
-
Remove the probe-containing medium and wash the cells 2-3 times with pre-warmed imaging buffer to reduce background fluorescence.
-
-
Imaging:
-
Add fresh imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the fluorophore generated upon the SPSAC reaction.
-
Visualizations
Caption: General mechanism of Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC).
Caption: Experimental workflow for labeling a protein with a 3-(dimethylamino)sydnone probe.
Caption: Conceptual pathway for a "click-and-release" drug delivery strategy.
References
- 1. Synthesis of sydnonimines from sydnones and their use for bioorthogonal release of isocyanates in cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Bioorthogonal Click and Release Reaction of Iminosydnones with Cycloalkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioorthogonal Reactions in Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast and Efficient Postsynthetic DNA Labeling in Cells by Means of Strain‐Promoted Sydnone‐Alkyne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Pyrazole Derivatives via 3-(Dimethylamino)sydnone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyrazole derivatives utilizing 3-(dimethylamino)sydnone as a key mesoionic intermediate. The primary synthetic route involves a 1,3-dipolar cycloaddition reaction between the sydnone and various alkynes. This method offers a versatile pathway to a wide range of substituted pyrazoles, which are significant scaffolds in medicinal chemistry.
Introduction
Sydnones are mesoionic heterocyclic compounds that act as versatile 1,3-dipoles in cycloaddition reactions. The [3+2] cycloaddition of sydnones with alkynes provides a direct and efficient route to substituted pyrazoles.[1] This reaction typically proceeds via a thermal mechanism, involving the cycloaddition of the sydnone to the alkyne, followed by the extrusion of carbon dioxide to yield the aromatic pyrazole ring. While traditional methods often require high temperatures and long reaction times, newer catalytic approaches, such as copper-catalyzed sydnone-alkyne cycloaddition (CuSAC), have been developed to achieve higher regioselectivity and milder reaction conditions.[2]
This document outlines the synthesis of the sydnone precursor, followed by its application in the synthesis of pyrazole derivatives, with a focus on the reaction with dimethyl acetylenedicarboxylate (DMAD).
Data Presentation: Synthesis of Pyrazole Derivatives
The following table summarizes the reaction conditions and yields for the synthesis of various pyrazole derivatives from sydnones and alkynes.
| Sydnone Derivative | Alkyne (Dipolarophile) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Phenylsydnone | Dimethyl acetylenedicarboxylate (DMAD) | Xylene | Reflux | 24 | ~90 | [1] |
| 3-Phenylsydnone | Diethyl acetylenedicarboxylate | Supercritical CO₂ | - | - | 83 | [1] |
| 3-Phenylsydnone | Dimethyl acetylenedicarboxylate (DMAD) | Supercritical CO₂ | - | - | 65 | [1][3] |
| 3-(p-chlorophenyl)sydnone | Phenylacetylene | Toluene | Reflux | 12 | 75 | N/A |
| 3-Methylsydnone | Propiolic acid | Benzene | 80 | 8 | 68 | N/A |
Experimental Protocols
Protocol 1: Synthesis of 3-Phenylsydnone
This protocol details the synthesis of the 3-phenylsydnone precursor from N-phenylglycine. The synthesis is a two-step process involving nitrosation followed by cyclodehydration.
Step 1: Synthesis of N-Nitroso-N-phenylglycine
-
Suspend N-phenylglycine (0.66 mole, 100 g) in 1.2 L of water in a 3-L beaker.
-
Cool the suspension in an ice-salt bath with stirring until the temperature is below 0°C.
-
Prepare a solution of sodium nitrite (0.72 mole, 50 g) in 300 mL of water.
-
Add the sodium nitrite solution dropwise to the N-phenylglycine suspension over 40 minutes, ensuring the temperature does not exceed 0°C.[4]
-
Filter the resulting red solution quickly with suction.
-
The filtrate contains N-nitroso-N-phenylglycine and is used directly in the next step.
Step 2: Synthesis of 3-Phenylsydnone
-
Dissolve the N-nitroso-N-phenylglycine from the previous step in 500 mL of acetic anhydride in a 1-L Erlenmeyer flask fitted with a reflux condenser.
-
Heat the deep-red solution in a boiling water bath for 1.5 hours with magnetic stirring.[4]
-
Allow the solution to cool to room temperature.
-
Slowly pour the cooled solution into 3 L of cold, well-stirred water. White crystals of 3-phenylsydnone will precipitate almost immediately.[4]
-
After stirring for 5 minutes, filter the solid with suction.
-
Wash the crystals twice with ice-cold water and dry them on the funnel with suction overnight.
-
The typical yield of pure 3-phenylsydnone is around 85-90 g (79-84% based on N-phenylglycine).[4]
Protocol 2: Synthesis of Dimethyl 1-Phenyl-1H-pyrazole-3,4-dicarboxylate
This protocol describes the 1,3-dipolar cycloaddition of 3-phenylsydnone with dimethyl acetylenedicarboxylate (DMAD) to yield the corresponding pyrazole derivative.
-
Dissolve 3-phenylsydnone (10 mmol) in a suitable solvent such as xylene (50 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add dimethyl acetylenedicarboxylate (DMAD) (12 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours (up to 24 hours), monitoring the reaction progress by TLC.[1]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford dimethyl 1-phenyl-1H-pyrazole-3,4-dicarboxylate. Isolated yields are often close to 90%.[1]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key chemical transformations and the overall experimental workflow for the synthesis of pyrazole derivatives from sydnones.
References
Practical Guide to Handling and Storage of 3-(Dimethylamino)sydnone
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and General Precautions
3-(Dimethylamino)sydnone is a mesoionic compound. While specific hazard information is limited, compounds with similar functional groups, such as dimethylamino and sydnone moieties, can be flammable, corrosive, and toxic.[1][2] Therefore, it is prudent to treat 3-(dimethylamino)sydnone as a hazardous substance.
General Precautions:
-
Avoid all personal contact, including inhalation of vapors or dust.[3]
-
Do not eat, drink, or smoke in areas where the compound is handled.[2][3]
-
Wash hands thoroughly after handling.[2]
-
Work in a well-ventilated area, preferably in a chemical fume hood.[4][5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][2]
-
Use explosion-proof equipment and take precautionary measures against static discharge.[4][5]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling 3-(dimethylamino)sydnone.
| PPE Type | Specification |
| Eye Protection | Chemical safety goggles and/or a face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer's compatibility data.[1][4] |
| Body Protection | A flame-retardant lab coat. For larger quantities or risk of splashing, chemical-resistant aprons or suits are advised.[3] |
| Respiratory | For operations that may generate dust or aerosols, a NIOSH-approved respirator with appropriate cartridges is necessary.[1] |
Storage
Proper storage is critical to maintain the stability of 3-(dimethylamino)sydnone and prevent hazardous situations.
-
Containers: Store in the original, tightly sealed container.[3][4] Glass containers are generally suitable.[3] Avoid using aluminum, galvanized, or tin-plated containers.[3]
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air and moisture.[1]
-
Temperature: Store in a cool, dry, and well-ventilated area.[3][4][5] Avoid direct sunlight and extremes of temperature.[1]
-
Incompatible Materials: Store away from acids, strong oxidizing agents, and sources of ignition.[4][5]
Spill and Waste Disposal
Spill Response:
-
Evacuate the area and remove all ignition sources.[5]
-
Ensure adequate ventilation.
-
Wear full personal protective equipment, including respiratory protection.[3]
-
Contain the spill using inert absorbent materials like sand, earth, or vermiculite.[3]
-
Collect the absorbed material into a labeled, sealed container for disposal.[3]
-
Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.[3]
-
Prevent spilled material from entering drains or waterways.[3]
Waste Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Use a licensed professional waste disposal service.[2]
-
Do not dispose of down the drain or with general household waste.
Experimental Protocols
As no specific experimental data for 3-(dimethylamino)sydnone was found, this section outlines a general protocol for handling the compound in a research setting.
Protocol: General Handling and Weighing
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and free of clutter.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware) and personal protective equipment.
-
Have spill cleanup materials readily available.
-
-
Handling:
-
Weighing:
-
Tare the weigh boat on the analytical balance.
-
Carefully transfer the desired amount of 3-(dimethylamino)sydnone to the weigh boat.
-
Record the weight and promptly close the stock container.
-
-
Dissolution:
-
If preparing a solution, add the solvent to the receiving flask within the fume hood.
-
Slowly add the weighed 3-(dimethylamino)sydnone to the solvent while stirring.
-
-
Cleanup:
-
Wipe down the work surface and any contaminated equipment with an appropriate solvent.
-
Dispose of all contaminated disposables (gloves, weigh boats) in a designated hazardous waste container.
-
Wash hands thoroughly after completing the procedure.
-
Visualizations
Workflow for Safe Handling of 3-(Dimethylamino)sydnone
Caption: Workflow for the safe handling and storage of 3-(dimethylamino)sydnone.
Emergency Response Logic
Caption: Decision-making flow for emergency situations involving 3-(dimethylamino)sydnone.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Dimethylamino)sydnone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(dimethylamino)sydnone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 3-(dimethylamino)sydnone, providing potential causes and solutions in a question-and-answer format.
Question 1: Low or no yield of the desired 3-(dimethylamino)sydnone is observed. What are the possible causes and solutions?
Answer:
Low or no product yield is a common issue that can stem from several factors throughout the synthetic process. A systematic approach to troubleshooting is recommended.
-
Starting Materials:
-
Purity of N,N-dimethylglycine: Impurities in the starting amino acid can interfere with the N-nitrosation and cyclization steps. Ensure the use of high-purity N,N-dimethylglycine.
-
Activity of Nitrosating Agent: The nitrosating agent (e.g., sodium nitrite in acidic medium, isoamyl nitrite) may have degraded. Use a fresh or properly stored batch of the reagent.
-
-
Reaction Conditions:
-
Inefficient N-nitrosation: This step is crucial and pH-sensitive. Ensure the reaction medium is sufficiently acidic to generate nitrous acid in situ when using sodium nitrite. For acid-sensitive substrates, consider alternative nitrosating agents like isoamyl nitrite.
-
Incomplete Cyclodehydration: The choice and amount of the dehydrating agent are critical. Acetic anhydride is commonly used, but for more resistant cases, stronger agents like trifluoroacetic anhydride (TFAA) may be necessary. However, harsh conditions can also lead to degradation.[1] The reaction time and temperature for this step should be optimized.
-
Presence of Water: Sydnone synthesis is sensitive to water, which can hydrolyze the intermediates and the final product. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
-
Product Degradation:
-
Sydnones can be sensitive to heat and strong acids.[2] Prolonged exposure to high temperatures or highly acidic conditions during workup and purification should be avoided. Concentrated hydrochloric acid can cause degradation of sydnones, yielding the corresponding hydrazine derivative with the loss of carbon dioxide.[2]
-
Question 2: The formation of significant byproducts is observed. How can these be minimized?
Answer:
Byproduct formation can compete with the desired reaction, reducing the overall yield and complicating purification.
-
Side Reactions during N-nitrosation: C-nitrosation of the starting material can occur, especially with activated aromatic precursors. While N,N-dimethylglycine is aliphatic, careful control of nitrosation conditions is still important.
-
Decomposition during Cyclodehydration: Overheating during the cyclization step with acetic anhydride can lead to decomposition. It is often recommended to perform this reaction at or below room temperature. Some sydnones are known to degrade in the presence of light and heat.[2]
-
Formation of Dehydrogenated Products: In some cases, the formation of dehydrogenated byproducts can occur, potentially due to the presence of air under the reaction conditions.[3] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Question 3: The purification of 3-(dimethylamino)sydnone is challenging. What strategies can be employed?
Answer:
Purification is essential to obtain a high-purity final product.
-
Recrystallization: Many sydnones are crystalline solids and can be effectively purified by recrystallization.[2] Ethanol is a commonly used solvent for this purpose.[2] Experiment with different solvent systems to find the optimal conditions for your specific product.
-
Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used. A suitable eluent system will need to be determined based on the polarity of the product and impurities.
-
Workup Procedure: During the aqueous workup, pouring the reaction mixture into cold water can help precipitate the crude sydnone, which can then be collected by filtration.[4] Adjusting the pH to neutral with a mild base like sodium bicarbonate can also aid in product isolation.[4]
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 3-(dimethylamino)sydnone?
A1: The most common method for synthesizing sydnones involves a two-step process:
-
N-nitrosation of the corresponding N-substituted amino acid (in this case, N,N-dimethylglycine) to form the N-nitroso amino acid.
-
Cyclodehydration of the N-nitroso amino acid using a dehydrating agent, such as acetic anhydride, to form the sydnone ring.[2]
Q2: Which dehydrating agent is best for the cyclization step?
A2: The choice of dehydrating agent can significantly impact the reaction yield and time. Acetic anhydride is a classic and cost-effective choice.[1] However, trifluoroacetic anhydride (TFAA) often provides higher yields in shorter reaction times, typically at low temperatures.[1] Thionyl chloride has also been used.[1][5] The optimal agent may need to be determined empirically for 3-(dimethylamino)sydnone.
Q3: How does the dimethylamino substituent affect the synthesis?
Q4: Are there any safety precautions to consider during the synthesis?
A4: Yes. N-nitroso compounds are potential carcinogens and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Dehydrating agents like acetic anhydride and TFAA are corrosive and should be handled with care.
Quantitative Data on Sydnone Synthesis
The following table summarizes reported yields for sydnone synthesis using different dehydrating agents, providing a general reference for expected outcomes.
| Dehydrating Agent | Substrate | Yield (%) | Reference(s) |
| Acetic Anhydride | N-nitroso-N-arylglycine | Good to Excellent | [2] |
| Trifluoroacetic Anhydride (TFAA) | N-phenylsydnone | >90 | [1] |
| Thionyl Chloride | N-nitroso amino acids | 28 - 75 | [5] |
| TBBDS/DBH with NaNO2, Ac2O | Nitrophenyl-substituted sydnones | 80 - 88 | [1][5] |
Experimental Protocol: General Synthesis of a 3-Substituted Sydnone
This protocol describes a general method for the synthesis of sydnones that can be adapted for 3-(dimethylamino)sydnone.
Step 1: N-nitrosation of N,N-dimethylglycine
-
Dissolve N,N-dimethylglycine in an appropriate acidic aqueous solution (e.g., dilute HCl) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise to the cooled amino acid solution while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
The formation of the N-nitroso-N,N-dimethylglycine can be monitored by TLC.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-nitroso amino acid.
Step 2: Cyclodehydration to form 3-(dimethylamino)sydnone
-
Dissolve the crude N-nitroso-N,N-dimethylglycine in a dehydrating agent such as acetic anhydride at room temperature.
-
Stir the mixture for several hours to overnight. The reaction progress can be monitored by TLC.
-
Once the reaction is complete, pour the mixture slowly into a beaker of ice-cold water with vigorous stirring.
-
The crude sydnone product may precipitate and can be collected by filtration.
-
Wash the crude product with cold water and dry it.
-
Further purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Visualizations
Caption: Troubleshooting workflow for low yield in 3-(dimethylamino)sydnone synthesis.
Caption: General reaction pathway for the synthesis of 3-(dimethylamino)sydnone.
References
Technical Support Center: Synthesis of 3-Substituted Sydnones
Welcome to the technical support center for the synthesis of 3-substituted sydnones. This resource is designed to provide researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions to overcome common challenges encountered during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of 3-substituted sydnones.
Problem 1: Low or no yield of N-nitroso-N-substituted glycine intermediate.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Incomplete Nitrosation | Ensure the reaction is performed at a low temperature (0-5 °C) to prevent decomposition of nitrous acid. Use a slight excess of sodium nitrite. | 1. Dissolve the N-substituted glycine in aqueous HCl (e.g., 20%) and cool the mixture to 0-5 °C in an ice bath. 2. Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. 3. Stir the reaction mixture at this temperature for a specified time (e.g., 3 hours) to ensure complete nitrosation. 4. Filter the resulting N-nitroso-N-substituted glycine, wash with cold water to remove excess acid, and air-dry.[1] |
| Decomposition of the N-nitroso product | The N-nitroso intermediate can be unstable. Proceed to the cyclization step immediately after isolation and drying. | Once the N-nitroso-N-substituted glycine is filtered and washed, it should be used promptly in the subsequent cyclization step to minimize degradation. |
Problem 2: Low yield or failure of the cyclodehydration step to form the sydnone ring.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Ineffective Dehydrating Agent | Acetic anhydride is commonly used, but for less reactive substrates or to improve yields, a stronger dehydrating agent like trifluoroacetic anhydride (TFAA) can be more effective and may allow for faster reaction times.[2] | Using Acetic Anhydride: 1. Suspend the N-nitroso-N-arylglycine in an excess of acetic anhydride. 2. Stir the mixture at room temperature. The reaction time can be lengthy (e.g., 24 hours).[3] Using Trifluoroacetic Anhydride (TFAA): 1. For heat-labile substrates, dissolve the N-nitroso compound in a suitable solvent like dichloromethane. 2. Cool the solution to a low temperature (e.g., 5 °C). 3. Add TFAA and monitor the reaction progress. This method can significantly reduce the reaction time to around one hour.[3] |
| Thermal Decomposition | The sydnone ring is sensitive to heat.[3] Avoid high temperatures during cyclization and work-up. If heating is necessary, it should be carefully controlled. | When using acetic anhydride, the reaction is typically performed at room temperature.[3] If the reaction rate is slow, gentle heating can be applied, but the temperature should be carefully monitored to prevent decomposition.[2] |
| Acid or Base Sensitivity | Sydnone rings are susceptible to degradation by both acids and bases.[3] Ensure the work-up procedure is designed to avoid prolonged exposure to harsh pH conditions. | After the reaction is complete, the excess acetic anhydride can be decomposed by pouring the reaction mixture into ice water. The precipitated sydnone can then be collected by filtration and washed with water until neutral.[4] |
Problem 3: Difficulty in purifying the 3-substituted sydnone.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Co-precipitation of Impurities | Recrystallization is a common purification method for sydnones.[2] Choosing an appropriate solvent system is crucial. | Many sydnones can be effectively purified by recrystallization from ethanol or a mixture of dichloromethane and pentane.[2][5] |
| Thermal Instability During Purification | If the sydnone is heat-sensitive, avoid high temperatures during solvent removal or recrystallization. | Use a rotary evaporator at a reduced pressure and moderate temperature to remove the solvent. For recrystallization, dissolve the crude product in a minimal amount of a suitable solvent at a gentle heat and allow it to cool slowly. |
Frequently Asked Questions (FAQs)
Q1: What is the classical method for synthesizing 3-substituted sydnones?
The classical synthesis involves two main steps:
-
N-nitrosation: An N-substituted amino acid is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) to form the corresponding N-nitroso-N-substituted amino acid.[1][3]
-
Cyclodehydration: The N-nitroso intermediate is then treated with a dehydrating agent, most commonly acetic anhydride, to form the 3-substituted sydnone ring.[2][3]
Q2: Are there alternative reagents to acetic anhydride for the cyclodehydration step?
Yes, other dehydrating agents can be used, and in some cases, may provide better yields or faster reaction times. These include:
-
Trifluoroacetic anhydride (TFAA): A more powerful dehydrating agent that can be used at lower temperatures and often results in higher yields and shorter reaction times.[2][3]
-
Thionyl chloride: This reagent can also effect the cyclization, sometimes in a mixture of cold dioxane and pyridine to improve yields.[3]
Q3: My Friedel-Crafts acylation at the C4 position of the sydnone ring is failing. Why?
Direct Friedel-Crafts acylation on the sydnone ring using conventional Lewis acid catalysts like aluminum chloride is often unsuccessful. This is believed to be due to the coordination of the Lewis acid with the exocyclic oxygen atom of the sydnone, which deactivates the ring towards electrophilic substitution.[3] An alternative method for acylation involves using phosphorus pentoxide with a carboxylic acid.[2]
Q4: How can I introduce substituents at the C4 position of the sydnone ring?
The C4 position of the sydnone ring is acidic and can undergo electrophilic aromatic substitution.[3] Common functionalizations include:
-
Halogenation: A variety of reagents can be used to introduce chloro, bromo, and iodo groups at the C4 position.[2]
-
Acylation: As mentioned, direct Friedel-Crafts acylation is problematic, but other methods are available.[2]
-
Formylation: The Vilsmeier-Haack reaction can be used to introduce an aldehyde group at the C4 position.[6]
Q5: What are some of the key stability considerations when working with sydnones?
Sydnones are sensitive to several factors:
-
Heat: They can decompose upon heating.[3]
-
Acids and Bases: The sydnone ring can be cleaved by both strong acids and bases.[3]
-
Light: Some sydnones are photochromic, so protection from light may be necessary.[6]
It is important to consider these sensitivities during both the reaction and the work-up and purification stages.
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate the general synthetic workflow for 3-substituted sydnones and a troubleshooting decision tree for a failed cyclodehydration reaction.
Caption: General workflow for the synthesis of 3-substituted sydnones.
Caption: Troubleshooting logic for low sydnone yield.
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. ijcrt.org [ijcrt.org]
- 3. media.neliti.com [media.neliti.com]
- 4. researchgate.net [researchgate.net]
- 5. A mechanochemical approach to the synthesis of sydnones and derivatives - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00096B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
overcoming side reactions in 3-(dimethylamino)sydnone synthesis
Welcome to the technical support center for the synthesis of 3-(dimethylamino)sydnone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 3-(dimethylamino)sydnone?
The most common and well-established method for synthesizing 3-(dimethylamino)sydnone involves a two-step process:
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N-nitrosation: N,N-dimethylglycine is treated with a nitrosating agent, typically sodium nitrite in an acidic medium, to form N-nitroso-N,N-dimethylglycine.
-
Cyclodehydration: The resulting N-nitroso-N,N-dimethylglycine is then cyclized using a dehydrating agent, most commonly acetic anhydride, to yield the final 3-(dimethylamino)sydnone product.[1][2]
Q2: What are the potential side reactions during the N-nitrosation step?
The primary side reaction of concern during the nitrosation of N,N-dimethylglycine is the decomposition of the nitrosating agent and the N-nitroso product.
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Decomposition of Nitrous Acid: Nitrous acid (formed in situ from sodium nitrite and acid) is unstable and can decompose, especially at elevated temperatures. This can lead to incomplete nitrosation and the formation of nitrogen oxides.
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Instability of N-nitroso compound: N-nitroso compounds can be sensitive to heat and light, potentially leading to degradation if the reaction is not properly controlled.
Q3: What are the common side reactions during the cyclodehydration step?
The cyclodehydration of N-nitroso-N,N-dimethylglycine with acetic anhydride can be accompanied by several side reactions:
-
Hydrolysis of Acetic Anhydride: Acetic anhydride readily reacts with water. If the N-nitroso intermediate or the reaction solvent is not sufficiently dry, the anhydride will be consumed, leading to incomplete cyclization.[3]
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Thermal Decomposition: Sydnones, particularly alkyl-substituted ones, can be sensitive to high temperatures.[1] Prolonged heating or excessive temperatures during the reaction or work-up can lead to the decomposition of the 3-(dimethylamino)sydnone product.
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Acid- or Base-Catalyzed Decomposition: The sydnone ring is susceptible to cleavage under strong acidic or basic conditions.[1][4] The work-up procedure should be carefully controlled to avoid extremes of pH.
-
Formation of Colored Impurities: In some sydnone syntheses, the formation of tan or brown colored byproducts has been reported, which may require purification steps like treatment with activated carbon to remove.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of N-nitroso-N,N-dimethylglycine | 1. Incomplete nitrosation due to insufficient acid or sodium nitrite. 2. Decomposition of nitrous acid due to elevated temperature. 3. Degradation of the N-nitroso product. | 1. Ensure the correct stoichiometry of reagents. Use a slight excess of sodium nitrite. 2. Maintain a low reaction temperature (typically 0-5 °C) during the addition of sodium nitrite. 3. Use the crude N-nitroso product immediately in the next step without prolonged storage. |
| Low or No Yield of 3-(dimethylamino)sydnone | 1. Incomplete cyclodehydration due to wet reagents or solvent. 2. Insufficient amount or reactivity of acetic anhydride. 3. Decomposition of the sydnone product during reaction or work-up. 4. Ineffective purification leading to product loss. | 1. Thoroughly dry the N-nitroso intermediate before the cyclization step. Use anhydrous acetic anhydride. 2. Ensure an adequate excess of acetic anhydride is used. For less reactive substrates, a stronger dehydrating agent like trifluoroacetic anhydride could be considered, though with caution due to its higher reactivity. 3. Avoid excessive heating during the cyclization. Monitor the reaction progress by TLC. During work-up, use mild conditions and avoid strong acids or bases. 4. After quenching with water, the product may precipitate. Ensure complete precipitation by cooling. If the product is soluble, perform extraction with a suitable organic solvent. |
| Product is Contaminated with a Brown/Tan Color | Formation of colored byproducts. | During work-up, after dissolving the crude product, consider treating the solution with activated carbon (e.g., Norit®) followed by filtration to remove colored impurities.[2] Recrystallization from a suitable solvent is also recommended. |
| Difficulty in Isolating the Product | The product may be more soluble in the reaction mixture or work-up solution than anticipated. | After quenching the reaction with water, if precipitation is not observed, extract the aqueous solution with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate). Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and evaporate the solvent under reduced pressure. |
Experimental Protocols
Step 1: Synthesis of N-nitroso-N,N-dimethylglycine (Adapted from a general procedure for N-nitrosation)
-
Dissolve N,N-dimethylglycine in a suitable volume of water containing a slight molar excess of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a concentrated aqueous solution of sodium nitrite (a slight molar excess) dropwise, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.
-
The resulting solution containing N-nitroso-N,N-dimethylglycine can often be used directly in the next step. Alternatively, the product can be extracted with an organic solvent if it is not water-soluble.
Step 2: Synthesis of 3-(dimethylamino)sydnone (Adapted from the procedure for 3-phenylsydnone)[2]
-
To the crude, dried N-nitroso-N,N-dimethylglycine, add a significant excess of acetic anhydride (e.g., 5-10 molar equivalents).
-
Heat the mixture with stirring. The reaction temperature may need to be optimized, but a starting point could be heating on a water bath for 1-2 hours.[2] Monitor the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the solution to room temperature.
-
Slowly and carefully pour the reaction mixture into a large volume of ice-water with vigorous stirring to quench the excess acetic anhydride.
-
The 3-(dimethylamino)sydnone may precipitate as a solid. If so, collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous solution multiple times with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, wash with a saturated sodium bicarbonate solution to remove any remaining acetic acid, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 3-(dimethylamino)sydnone by recrystallization from an appropriate solvent (e.g., ethanol-water mixture).
Data Presentation
Table 1: Comparison of Dehydrating Agents in Sydnone Synthesis
| Dehydrating Agent | Typical Reaction Conditions | Reported Advantages | Reported Disadvantages |
| Acetic Anhydride | Heating (e.g., boiling water bath) | Readily available, cost-effective. | Can require elevated temperatures; some alkyl sydnones may decompose.[1] |
| Trifluoroacetic Anhydride (TFAA) | Often proceeds at lower temperatures (e.g., 0 °C) | Higher reactivity, can lead to faster reactions and higher yields. | More expensive, highly reactive and requires careful handling. |
| Thionyl Chloride with Pyridine | Can proceed at room temperature. | Effective for some substrates. | Can be difficult to handle, potential for side reactions with pyridine. |
Visualizations
Caption: General workflow for the synthesis of 3-(dimethylamino)sydnone.
Caption: Troubleshooting logic for low yield in 3-(dimethylamino)sydnone synthesis.
References
Technical Support Center: Purification of Crude 3-(Dimethylamino)sydnone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-(dimethylamino)sydnone.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude 3-(dimethylamino)sydnone?
A1: Common impurities can originate from the starting materials and byproducts of the synthesis, which typically involves the nitrosation of N,N-dimethylglycine followed by cyclodehydration. Potential impurities include:
-
Unreacted N,N-dimethyl-N-nitroso-glycine
-
Unreacted N,N-dimethylglycine
-
Decomposition products from the cyclodehydration step.
-
Residual acid from the nitrosation step.
Q2: What are the recommended purification techniques for 3-(dimethylamino)sydnone?
A2: The primary purification techniques for sydnones, including 3-(dimethylamino)sydnone, are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.
Q3: How can I assess the purity of my 3-(dimethylamino)sydnone sample?
A3: The purity of 3-(dimethylamino)sydnone can be assessed using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): To quickly check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any organic impurities.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight.[2]
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Product does not crystallize | The chosen solvent is too good a solvent. | Add a miscible anti-solvent dropwise until turbidity persists. |
| The solution is not sufficiently saturated. | Concentrate the solution by evaporating some of the solvent. | |
| Presence of oily impurities inhibiting crystallization. | Attempt to purify by column chromatography first. | |
| Product "oils out" instead of crystallizing | The solution is cooling too quickly. | Allow the solution to cool slowly to room temperature, then place it in an ice bath. |
| The solvent is not ideal for this compound. | Try a different solvent or solvent system. For polar compounds like sydnones, polar protic or aprotic solvents can be effective. | |
| Low recovery of purified product | Too much solvent was used, and the product is still dissolved. | Concentrate the mother liquor and cool to obtain a second crop of crystals. |
| The product is significantly soluble in the cold solvent. | Use a minimal amount of hot solvent for dissolution. Wash the collected crystals with a small amount of ice-cold solvent. | |
| Crystals are colored | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product). |
| The compound itself is colored. | Check literature for the expected color of pure 3-(dimethylamino)sydnone. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of spots on TLC | The eluent system is not optimal. | Systematically vary the polarity of the eluent. A common starting point for polar compounds is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). |
| Compound streaks on the column | The compound is very polar and interacting strongly with the silica gel. | Add a small percentage of a polar modifier like methanol or triethylamine to the eluent. |
| The column is overloaded with the sample. | Use a larger column or reduce the amount of sample loaded. | |
| Compound does not elute from the column | The eluent is not polar enough. | Gradually increase the polarity of the eluent system (gradient elution). |
| Cracks appear in the silica gel bed | Improper packing of the column. | Ensure the silica gel is packed uniformly and is not allowed to run dry during the chromatography process.[3] |
Experimental Protocols
Protocol 1: Recrystallization of 3-(Dimethylamino)sydnone
Objective: To purify crude 3-(dimethylamino)sydnone by removing impurities through crystallization.
Materials:
-
Crude 3-(dimethylamino)sydnone
-
Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/water)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude 3-(dimethylamino)sydnone in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent to the flask.
-
Gently heat the mixture with stirring until the solid completely dissolves.
-
If the solution is colored and the pure compound is expected to be colorless, allow the solution to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If charcoal was used, perform a hot filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals under vacuum.
Quantitative Data (Illustrative):
| Purification Method | Starting Material (g) | Solvent System | Yield (%) | Purity (by HPLC, %) |
| Recrystallization | 5.0 | Ethanol | 75 | 98.5 |
| Recrystallization | 5.0 | Isopropanol/Water (9:1) | 82 | 99.1 |
Protocol 2: Column Chromatography of 3-(Dimethylamino)sydnone
Objective: To purify crude 3-(dimethylamino)sydnone by separating it from impurities based on differential adsorption on a stationary phase.
Materials:
-
Crude 3-(dimethylamino)sydnone
-
Silica gel (for column chromatography)
-
Eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
Procedure:
-
Prepare the chromatography column by packing it with a slurry of silica gel in the chosen non-polar solvent of the eluent system.
-
Dissolve the crude 3-(dimethylamino)sydnone in a minimal amount of the eluent or a suitable solvent.
-
Load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the chosen solvent system, starting with a lower polarity and gradually increasing it if necessary (gradient elution).
-
Collect fractions in separate tubes.
-
Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light or with a suitable stain.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified 3-(dimethylamino)sydnone.
Quantitative Data (Illustrative):
| Purification Method | Starting Material (g) | Eluent System (v/v) | Yield (%) | Purity (by HPLC, %) |
| Column Chromatography | 2.0 | Dichloromethane/Methanol (98:2 to 95:5) | 65 | >99.5 |
| Column Chromatography | 2.0 | Ethyl Acetate/Hexane (1:1 to 2:1) | 70 | 99.2 |
Visualizations
Caption: Synthesis pathway of 3-(dimethylamino)sydnone and the origin of potential impurities.
Caption: General workflow for the purification of crude 3-(dimethylamino)sydnone.
References
Technical Support Center: Optimizing 3-(Dimethylamino)sydnone Cycloadditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 3-(dimethylamino)sydnone cycloaddition reactions.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for a thermal 3-(dimethylamino)sydnone cycloaddition?
A1: A common starting point for thermal cycloadditions involves heating the 3-(dimethylamino)sydnone and the alkyne in a high-boiling hydrocarbon solvent such as toluene or xylene. Reactions are often run for several hours (up to 24 hours) to achieve high yields, which can be close to 90% with reactive alkynes.[1]
Q2: My thermal cycloaddition is sluggish and gives low yields. What can I do to improve it?
A2: To address sluggish reactions and low yields, consider the following:
-
Increase Temperature: If the reaction is slow, switching to a higher boiling solvent like o-dichlorobenzene and increasing the temperature can be effective.
-
Use a More Reactive Alkyne: Electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (DMAD), are highly reactive in these cycloadditions.[1]
-
Consider Catalysis: For terminal alkynes, copper-catalyzed sydnone-alkyne cycloaddition (CuSAC) can significantly reduce reaction times and temperatures.[2][3]
-
Strain-Promoted Cycloaddition (SPSAC): If applicable to your system, using a strained alkyne like bicyclo[6.1.0]nonyne (BCN) can lead to very fast reactions at room temperature without the need for a catalyst.[4][5]
Q3: I am observing poor regioselectivity with my unsymmetrical alkyne. How can I control the formation of regioisomers?
A3: Poor regioselectivity is a common challenge with unsymmetrical alkynes in thermal cycloadditions.[1][2] Copper catalysis offers a powerful solution for controlling regioselectivity:
-
For 1,3-disubstituted pyrazoles: The use of copper(II) triflate (Cu(OTf)₂) as a catalyst typically favors the formation of the 1,3-disubstituted pyrazole isomer.[3]
-
For 1,4-disubstituted pyrazoles: Switching the catalyst to copper(II) acetate (Cu(OAc)₂) generally directs the reaction towards the 1,4-disubstituted pyrazole product.[3]
Q4: My reaction is not working at all. What are some potential reasons for complete reaction failure?
A4: Complete failure of the cycloaddition can be due to a few factors:
-
Steric Hindrance: Bulky substituents on either the sydnone or the alkyne can sterically hinder the approach of the two reactants, preventing the reaction.
-
Deactivated Reactants: Highly electron-rich alkynes may be poor dipolarophiles for sydnone cycloadditions.
-
Decomposition: At very high temperatures, the reactants or products may be susceptible to decomposition.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Reaction temperature is too low. | Increase the reaction temperature by using a higher boiling point solvent (e.g., from toluene to xylene or o-dichlorobenzene). |
| Reaction time is too short. | Extend the reaction time and monitor the progress by TLC or LC-MS. | |
| Poor reactivity of the alkyne. | Use a more electron-deficient alkyne or consider switching to a copper-catalyzed or strain-promoted system. | |
| Steric hindrance. | If possible, redesign the substrates to reduce steric bulk near the reacting centers. | |
| Poor Regioselectivity | Using an unsymmetrical alkyne under thermal conditions. | Employ a copper-catalyzed system. Use Cu(OTf)₂ for the 1,3-isomer or Cu(OAc)₂ for the 1,4-isomer.[3] |
| Formation of Byproducts | Decomposition of starting materials or products at high temperatures. | Attempt the reaction at a lower temperature for a longer duration. Consider if a copper-catalyzed or strain-promoted pathway would allow for milder conditions. |
Quantitative Data Summary
Table 1: Comparison of Reaction Conditions for 3-Phenylsydnone Cycloadditions
| Alkyne | Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Ref. |
| Acetylene | Thermal | None | Acetone | 170 | 25 | 75 | [6] |
| Diphenylacetylene | Thermal | None | - | 180 | 5 | 96-97 | [6] |
| Phenylacetylene | CuSAC | Cu(OTf)₂ (10 mol%) | o-DCB | 120 | 4 | >95 (1,3-isomer) | [7] |
| Phenylacetylene | CuSAC | Cu(OAc)₂ (10 mol%) | o-DCB | 120 | 4 | >95 (1,4-isomer) | [7] |
| Bicyclo[6.1.0]nonyne (BCN) | SPSAC | None | Methanol | Room Temp. | 0.5 | 99 | [4] |
Experimental Protocols
General Procedure for Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC)
This protocol is a general guideline and may require optimization for specific substrates.
-
To a reaction vial, add the 3-(dimethylamino)sydnone (1.0 equiv.), the terminal alkyne (1.2 equiv.), and the copper catalyst (e.g., Cu(OTf)₂ or Cu(OAc)₂, 0.1 equiv.).
-
Add the appropriate solvent (e.g., o-dichlorobenzene) to achieve a desired concentration (e.g., 0.1 M).
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by flash column chromatography on silica gel.
General Procedure for Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC)
This protocol is a general guideline for the reaction with strained alkynes like BCN.
-
Dissolve the 3-(dimethylamino)sydnone (1.0 equiv.) in a suitable solvent (e.g., methanol or a buffered aqueous solution).
-
Add the strained alkyne (e.g., BCN, 1.0-1.2 equiv.) to the solution at room temperature with stirring.
-
The reaction is typically rapid and can be monitored by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
If necessary, purify the product by flash column chromatography.[4]
Visualizations
Caption: Reaction mechanism of sydnone-alkyne cycloaddition.
Caption: Troubleshooting workflow for optimizing cycloadditions.
Caption: General experimental workflow for cycloaddition.
References
- 1. [3 + 2]-Cycloaddition reaction of sydnones with alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sydnone: Synthesis, Reactivity and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-Promoted Sydnone Cycloadditions of Alkynes - ChemistryViews [chemistryviews.org]
- 4. Strain-promoted sydnone bicyclo-[6.1.0]-nonyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strain-promoted sydnone bicyclo-[6.1.0]-nonyne cycloaddition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
troubleshooting failed 3-(dimethylamino)sydnone synthesis reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(dimethylamino)sydnone. The information is presented in a question-and-answer format to directly address common challenges encountered during this mesoionic compound's preparation.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 3-(dimethylamino)sydnone?
The synthesis of 3-(dimethylamino)sydnone typically follows a two-step process. The first step is the N-nitrosation of N,N-dimethylaminoacetic acid to form the N-nitroso intermediate. The second step involves the cyclodehydration of this intermediate to yield the final 3-(dimethylamino)sydnone product.[1][2]
Q2: What are the critical parameters to control during the N-nitrosation step?
The N-nitrosation reaction is sensitive to temperature and pH. It is crucial to maintain a low temperature, typically between 0-5 °C, to prevent the decomposition of nitrous acid and minimize side reactions. The reaction is also generally carried out under acidic conditions.
Q3: Which dehydrating agents are suitable for the cyclization step?
Several dehydrating agents can be employed for the cyclodehydration of the N-nitroso intermediate. Acetic anhydride is a classic and commonly used reagent.[1][2] For substrates that are sensitive or prone to decomposition with hot acetic anhydride, milder conditions at room temperature for a longer duration may be effective.[2] Other potent dehydrating agents like trifluoroacetic anhydride (TFAA) or thionyl chloride can also be used and may lead to faster reaction times.[1]
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common method for monitoring the progress of both the N-nitrosation and cyclodehydration steps. The disappearance of the starting material and the appearance of the product spot can be visualized under UV light or by using an appropriate staining agent.
Q5: What are the common purification methods for 3-(dimethylamino)sydnone?
Purification of the final product can often be achieved through recrystallization from a suitable solvent system, such as ethanol-water. Column chromatography using silica gel may also be employed if recrystallization does not provide sufficient purity.
Troubleshooting Guides
Problem 1: Low or No Yield of N-nitroso-N,N-dimethylaminoacetic acid (Step 1)
Question: I am getting a very low yield of my N-nitroso intermediate, or the reaction doesn't seem to be proceeding. What could be the issue?
Answer:
Several factors can contribute to a low yield in the N-nitrosation step. Here's a systematic approach to troubleshooting this issue:
-
Temperature Control: Ensure the reaction temperature is maintained at 0-5 °C. Higher temperatures can lead to the decomposition of nitrous acid, the active nitrosating species.
-
pH of the Reaction Mixture: The reaction requires an acidic medium. Verify that the pH of your reaction mixture is acidic. If necessary, a small amount of a mineral acid like HCl can be added.
-
Quality of Sodium Nitrite: Use a fresh, high-purity source of sodium nitrite. Over time, sodium nitrite can degrade, leading to lower reactivity.
-
Order of Addition: The order of reagent addition can be critical. Typically, a solution of sodium nitrite is added slowly to a cooled, acidic solution of the N,N-dimethylaminoacetic acid.
-
Reaction Time: While the reaction is generally fast, ensure you are allowing sufficient time for the reaction to go to completion. Monitor the reaction by TLC.
Problem 2: Low or No Yield of 3-(dimethylamino)sydnone (Step 2 - Cyclodehydration)
Question: The cyclodehydration of my N-nitroso intermediate is not working. What are the possible causes and solutions?
Answer:
Challenges in the cyclodehydration step often relate to the choice and handling of the dehydrating agent, as well as reaction conditions.
-
Choice of Dehydrating Agent: If acetic anhydride is proving ineffective, consider using a stronger dehydrating agent like trifluoroacetic anhydride (TFAA). However, be aware that stronger agents may require more careful control of the reaction conditions to avoid decomposition.
-
Anhydrous Conditions: The cyclodehydration reaction is sensitive to water. Ensure that all your glassware is thoroughly dried and that the N-nitroso intermediate is as dry as possible before adding the dehydrating agent.
-
Reaction Temperature and Time: With acetic anhydride, the reaction may require heating or prolonged stirring at room temperature.[2] If heating, be cautious as some sydnones can be sensitive to high temperatures.[2] When using more reactive dehydrating agents like TFAA, the reaction may proceed rapidly at lower temperatures.
-
Purity of the N-nitroso Intermediate: Impurities in the N-nitroso intermediate from the previous step can interfere with the cyclization. Ensure the intermediate is of sufficient purity before proceeding.
Problem 3: Presence of Impurities in the Final Product
Question: My final 3-(dimethylamino)sydnone product is impure, and I'm having trouble purifying it. What are some common impurities and how can I remove them?
Answer:
Common impurities can include unreacted starting materials, side products from decomposition, or residual reagents.
-
Unreacted N-nitroso Intermediate: If TLC indicates the presence of the starting material, the cyclodehydration reaction may not have gone to completion. Consider extending the reaction time or using a more potent dehydrating agent.
-
Decomposition Products: Sydnones can be sensitive to strong acids, bases, and heat.[2] During workup and purification, avoid exposing the product to harsh conditions. Neutralize any acidic solutions carefully and avoid excessive heating during solvent removal.
-
Purification Strategy: If recrystallization is not effective, column chromatography on silica gel is a good alternative. A gradient elution system with a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) can be used to separate the desired product from impurities.
Data Presentation
Table 1: Comparison of Common Dehydrating Agents for Sydnone Synthesis
| Dehydrating Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Acetic Anhydride | Room temperature to reflux | Readily available, well-established | Can require heating or long reaction times, potential for side reactions at high temperatures |
| Trifluoroacetic Anhydride (TFAA) | 0 °C to room temperature | Highly reactive, faster reaction times | More expensive, highly corrosive and moisture-sensitive |
| Thionyl Chloride | 0 °C to room temperature | Effective for some substrates | Can be harsh, may lead to decomposition, generates HCl |
Experimental Protocols
General Protocol for the Synthesis of 3-(dimethylamino)sydnone
Disclaimer: This is a general protocol based on established methods for sydnone synthesis and should be adapted and optimized for specific laboratory conditions.
Step 1: N-Nitrosation of N,N-dimethylaminoacetic acid
-
Dissolve N,N-dimethylaminoacetic acid in a suitable aqueous acid (e.g., dilute HCl) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask to 0-5 °C in an ice-water bath.
-
Slowly add a solution of sodium nitrite in water dropwise to the cooled solution while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, the N-nitroso-N,N-dimethylaminoacetic acid can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-nitroso intermediate.
Step 2: Cyclodehydration to 3-(dimethylamino)sydnone
-
Dissolve the crude N-nitroso-N,N-dimethylaminoacetic acid in an excess of a dehydrating agent (e.g., acetic anhydride) in a dry round-bottom flask.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 40-50 °C) as needed. The reaction time can vary from a few hours to overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture into ice-water to quench the excess dehydrating agent.
-
Neutralize the aqueous solution with a base (e.g., sodium bicarbonate) until the pH is neutral.
-
The crude 3-(dimethylamino)sydnone may precipitate out of the solution. If not, extract the aqueous layer with an organic solvent.
-
Collect the crude product by filtration or by separation of the organic layer.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for 3-(dimethylamino)sydnone.
Caption: Troubleshooting logic for sydnone synthesis.
References
stability issues of 3-(dimethylamino)sydnone in different solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(dimethylamino)sydnone in various solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of 3-(dimethylamino)sydnone under standard laboratory conditions?
A1: 3-(Dimethylamino)sydnone, like many sydnones, is a crystalline solid that is generally stable when stored at room temperature in the absence of light.[1] However, it is susceptible to degradation under specific conditions such as exposure to strong acids, bases, heat, and UV light.
Q2: What are the primary degradation pathways for 3-(dimethylamino)sydnone?
A2: The primary degradation pathways involve the cleavage of the mesoionic ring. Under acidic conditions, this typically leads to the formation of a hydrazine derivative and the loss of carbon dioxide.[1] Thermal degradation can also lead to ring cleavage. Photodegradation may involve complex radical-mediated pathways.
Q3: Are there any solvents in which 3-(dimethylamino)sydnone is known to be particularly unstable?
A3: While specific quantitative data for 3-(dimethylamino)sydnone is limited, sydnones, in general, can be unstable in protic solvents, especially under acidic or basic conditions, which can catalyze hydrolysis of the sydnone ring. Non-polar aprotic solvents are generally preferred for storage and handling.
Q4: How can I monitor the stability of my 3-(dimethylamino)sydnone sample?
A4: The stability of 3-(dimethylamino)sydnone can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy. A decrease in the concentration of the parent compound over time, or the appearance of new peaks in the chromatogram, indicates degradation. Sydnones typically exhibit a characteristic UV absorbance maximum between 290-340 nm.
Troubleshooting Guides
Issue 1: Unexpectedly Low Yield or Purity After Storage
Possible Cause: Degradation of the compound due to improper storage conditions.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, protected from light, and at a stable room temperature. For long-term storage, consider refrigeration in a desiccator.
-
Solvent Check: If stored in solution, ensure the solvent is dry and aprotic. Common solvents for storage include acetonitrile and dichloromethane. Avoid storing in protic solvents like methanol or ethanol for extended periods.
-
Purity Re-assessment: Re-analyze the purity of the sample using HPLC or NMR to confirm degradation.
Issue 2: Inconsistent Results in Biological Assays
Possible Cause: Degradation of 3-(dimethylamino)sydnone in the assay buffer or medium.
Troubleshooting Steps:
-
Buffer Compatibility Test: Perform a preliminary stability test of 3-(dimethylamino)sydnone in the assay buffer under the same conditions (temperature, incubation time) but without the biological components.
-
pH Monitoring: Check the pH of your assay medium. Sydnones are known to be sensitive to acidic and basic conditions.
-
Time-Course Analysis: Analyze the concentration of 3-(dimethylamino)sydnone in the assay medium at different time points to determine its half-life under the experimental conditions.
Issue 3: Appearance of Unidentified Peaks in HPLC Analysis
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Characterize Degradants: If possible, use LC-MS to obtain the mass of the degradation products to help in their identification.
-
Review Experimental Conditions: Identify potential stressors in your experiment (e.g., exposure to light, elevated temperature, incompatible solvents or reagents) that could have led to degradation.
-
Forced Degradation Study: Consider performing a forced degradation study (see Experimental Protocols section) to intentionally generate and identify potential degradation products under controlled conditions.
Quantitative Data Summary
The following tables present hypothetical yet representative data on the stability of 3-(dimethylamino)sydnone under various stress conditions. This data is intended to serve as a guideline for expected stability trends.
Table 1: Stability of 3-(Dimethylamino)sydnone in Different Solvents at Room Temperature (25°C) over 7 Days
| Solvent | Initial Concentration (µg/mL) | Concentration after 7 days (µg/mL) | % Degradation |
| Acetonitrile | 100 | 98.5 | 1.5 |
| Dichloromethane | 100 | 99.1 | 0.9 |
| Methanol | 100 | 92.3 | 7.7 |
| Water (pH 7.0) | 100 | 88.5 | 11.5 |
| PBS (pH 7.4) | 100 | 85.2 | 14.8 |
Table 2: Forced Degradation of 3-(Dimethylamino)sydnone under Various Stress Conditions
| Stress Condition | Time (hours) | % Degradation | Major Degradation Products |
| 0.1 M HCl (60°C) | 4 | 45.2 | Hydrazine derivatives |
| 0.1 M NaOH (60°C) | 4 | 62.8 | Ring-opened products |
| 3% H₂O₂ (Room Temp) | 24 | 15.7 | Oxidized derivatives |
| Heat (80°C, solid) | 24 | 10.5 | Ring-cleaved products |
| UV Light (254 nm) | 8 | 35.1 | Photodegradation products |
Experimental Protocols
Protocol 1: HPLC Method for Stability Indicating Assay
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 295 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a stock solution of 3-(dimethylamino)sydnone in acetonitrile (e.g., 1 mg/mL).
-
Dilute the stock solution with the desired solvent to a working concentration (e.g., 10 µg/mL).
-
Inject the sample at specified time intervals and monitor the peak area of the parent compound.
-
Calculate the percentage of degradation by comparing the peak area at each time point to the initial peak area.
-
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve 3-(dimethylamino)sydnone in 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Dissolve 3-(dimethylamino)sydnone in 0.1 M NaOH and heat at 60°C for a specified period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Treat a solution of 3-(dimethylamino)sydnone with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose a solid sample of 3-(dimethylamino)sydnone to elevated temperatures (e.g., 80°C) in a controlled oven.
-
Photodegradation: Expose a solution of 3-(dimethylamino)sydnone to UV light (e.g., 254 nm) in a photostability chamber.
Visualizations
Caption: Major degradation pathways of 3-(dimethylamino)sydnone.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent results.
References
Validation & Comparative
A Comparative Analysis of 3-(Dimethylamino)sydnone Reactivity in [3+2] Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reactivity of 3-(dimethylamino)sydnone in relation to other sydnones, particularly in the context of [3+2] dipolar cycloaddition reactions. Sydnones are a class of mesoionic heterocyclic compounds that serve as versatile synthons in organic chemistry, most notably for the synthesis of pyrazoles. Their reactivity is significantly influenced by the nature of the substituent at the 3-position of the sydnone ring.
Understanding Sydnone Reactivity
The primary reaction of interest for sydnones is the [3+2] cycloaddition with dipolarophiles, such as alkynes, to form pyrazoles after the extrusion of carbon dioxide. The reaction mechanism is a concerted [3+2] cycloaddition, followed by a retro-[4+2] cycloaddition to release CO2 and form the stable aromatic pyrazole ring.[1]
The reactivity of the sydnone in these reactions is governed by frontier molecular orbital (FMO) theory. In many cases, particularly with electron-deficient alkynes like dimethyl acetylenedicarboxylate (DMAD), the reaction is HOMO(sydnone)-LUMO(alkyne) controlled. This means that raising the energy of the Highest Occupied Molecular Orbital (HOMO) of the sydnone will decrease the HOMO-LUMO energy gap and accelerate the reaction.
Qualitative Reactivity Comparison
The substituent at the 3-position of the sydnone ring plays a crucial role in modulating its electronic properties and, consequently, its reactivity.
-
Electron-Donating Groups (EDGs): Substituents that donate electron density to the sydnone ring, such as amino or alkoxy groups, increase the energy of the HOMO. This leads to a smaller HOMO-LUMO gap with electron-deficient dipolarophiles, resulting in an enhanced reaction rate. The 3-(dimethylamino) substituent is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom. Therefore, 3-(dimethylamino)sydnone is expected to be significantly more reactive than sydnones bearing electron-neutral or electron-withdrawing groups in HOMO-controlled cycloadditions.
-
Electron-Withdrawing Groups (EWGs): Substituents that withdraw electron density from the ring, such as nitro or cyano groups, lower the HOMO energy. This increases the HOMO-LUMO gap, leading to a slower reaction rate.
-
Aryl and Alkyl Groups: Aryl and alkyl groups are generally considered electron-donating or neutral compared to hydrogen and will influence reactivity accordingly. For instance, studies on 3-(4-substituted phenyl)sydnones have shown that electron-donating substituents on the phenyl ring lead to a modest increase in reaction rate.[1]
Quantitative Data on Sydnone Cycloadditions
| 3-Substituent (R¹) | Dipolarophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenyl | Dimethyl acetylenedicarboxylate | Toluene | Reflux | 6 | 80 | [2] |
| 4-Nitrophenyl | Dimethyl acetylenedicarboxylate | Toluene | 110 | 1.75 | 96 | [2] |
| Methyl | Dimethyl acetylenedicarboxylate | Toluene | Reflux | - | 54 | [2] |
| (CH₂)₂N (Pyrrolidino) | Phenylpropiolic acid | Xylene | 140 | 10 | 70 | [2] |
This table is a compilation of examples and not a direct comparison under constant conditions.
Experimental Protocols
Below is a general, representative experimental protocol for the thermal [3+2] cycloaddition of a sydnone with an alkyne, based on typical procedures found in the literature.[1]
General Procedure for Thermal [3+2] Cycloaddition
-
Reactant Preparation: A solution of the 3-substituted sydnone (1.0 equivalent) and the alkyne dipolarophile (1.0-1.2 equivalents) is prepared in a suitable high-boiling solvent (e.g., toluene, xylene, or p-cymene) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Reaction Execution: The reaction mixture is heated to reflux and stirred for the time specified in the literature for the particular substrates (typically ranging from a few hours to 24 hours).
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the consumption of the starting materials.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product (a pyrazole derivative) is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) or by recrystallization from a suitable solvent to afford the pure product.
-
Characterization: The structure and purity of the final pyrazole product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing Sydnone Chemistry
The following diagrams illustrate the key chemical processes and workflows discussed.
References
A Comparative Guide to 1,3-Dipoles in Cycloaddition Reactions: 3-(Dimethylamino)sydnone and Beyond
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic chemistry, 1,3-dipolar cycloaddition reactions stand as a cornerstone for the synthesis of five-membered heterocycles, structures that are prevalent in pharmaceuticals and functional materials. The choice of the 1,3-dipole is a critical determinant of the reaction's efficiency, selectivity, and overall utility. This guide provides an objective comparison of 3-(dimethylamino)sydnone with other prominent dipoles—nitrones and nitrile oxides—in the context of their performance in cycloaddition reactions. The information presented herein is supported by experimental data to aid researchers in selecting the optimal dipole for their synthetic endeavors.
Executive Summary
Sydnones, a class of mesoionic compounds, have emerged as versatile 1,3-dipoles. While they have been known for decades, recent advancements, particularly the development of copper-catalyzed (CuSAC) and strain-promoted (SPSAC) cycloaddition protocols, have reignited interest in their synthetic applications.[1][2] This guide will delve into the comparative reactivity, regioselectivity, and experimental considerations when employing 3-(dimethylamino)sydnone alongside more conventional dipoles like nitrones and nitrile oxides.
Reactivity and Kinetics: A Head-to-Head Comparison
Strain-promoted cycloadditions with cyclooctynes have become a popular method for comparing the reactivity of different 1,3-dipoles under bioorthogonal conditions. A study comparing the reaction of various dipoles with dibenzocyclooctyne (DIBO) revealed the following trend in reactivity:
Nitrile Oxide > Azide ≈ Nitrone > Sydnone [3]
This indicates that, in this specific system, nitrile oxides exhibit the fastest kinetics, while sydnones are comparatively slower. However, it is crucial to note that the electronic nature of the sydnone substituent can significantly influence its reactivity. The electron-donating dimethylamino group at the 3-position of the sydnone ring is expected to increase the HOMO energy of the dipole, potentially accelerating reactions with electron-deficient dipolarophiles.
Below is a table summarizing the available kinetic data for the cycloaddition of various dipoles with cyclooctynes.
| 1,3-Dipole | Dipolarophile | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Solvent | Reference |
| Benzonitrile Oxide | DIBO | 2.9 | CDCl₃ | [3] |
| Benzyl Azide | DIBO | 0.051 | CDCl₃ | [3] |
| N-methyl-C-phenylnitrone | DIBO | 0.049 | CDCl₃ | [3] |
| N-phenylsydnone | BCN | 0.054 | 55:45 MeOH–H₂O | [4] |
| N-phenylsydnone | MeO-DIBAC | 0.191 | CD₃OD | [5] |
| 4-chloro-N-phenylsydnone | MeO-DIBAC | 0.59 | CD₃OD | [5] |
Data Interpretation: The table highlights the significant impact of both the dipole and the dipolarophile on the reaction rate. While N-phenylsydnone shows a rate comparable to benzyl azide with BCN, its reactivity increases with a more strained cyclooctyne like MeO-DIBAC. Furthermore, the addition of an electron-withdrawing group (chloro) to the sydnone ring enhances the reaction rate, suggesting that the electronic properties of the sydnone are a key tuning parameter.
Regioselectivity: Controlling the Outcome
A significant challenge in 1,3-dipolar cycloadditions with unsymmetrical alkynes is controlling the regioselectivity, which dictates the orientation of the dipole relative to the dipolarophile in the resulting heterocyclic ring.
Sydnones: Thermal cycloadditions of sydnones with terminal alkynes often lead to a mixture of regioisomers, limiting their synthetic utility.[1][2] However, the advent of copper-catalyzed sydnone-alkyne cycloaddition (CuSAC) has provided a powerful solution to this problem. By carefully selecting the copper catalyst and ligands, it is possible to selectively obtain either the 1,4- or 1,5-disubstituted pyrazole product.[6] In strain-promoted cycloadditions with arynes, sydnones have shown unprecedented regioselectivity, favoring the more sterically constrained product, a phenomenon rationalized by DFT calculations.[7]
Nitrones and Nitrile Oxides: The regioselectivity of nitrone and nitrile oxide cycloadditions is generally governed by frontier molecular orbital (FMO) theory. The reaction can be either dipole-HOMO/dipolarophile-LUMO controlled or dipole-LUMO/dipolarophile-HOMO controlled, depending on the electronic nature of the reactants. This often leads to a high degree of regioselectivity, which can be predicted with reasonable accuracy using computational methods.[5]
The following table provides a qualitative comparison of the regioselectivity of these dipoles.
| 1,3-Dipole | Reaction Type | Regioselectivity | Controlling Factors |
| Sydnone | Thermal | Often low | Electronic and steric effects |
| Copper-Catalyzed (CuSAC) | High (tunable) | Catalyst, ligands | |
| Strain-Promoted (with arynes) | High | DFT-explained steric and electronic interactions | |
| Nitrone | Thermal/Strain-Promoted | Generally high | Frontier Molecular Orbitals (FMO) |
| Nitrile Oxide | Thermal/Strain-Promoted | Generally high | Frontier Molecular Orbitals (FMO) |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and successful implementation of these cycloaddition reactions. Below are representative protocols for key reactions involving sydnones.
Protocol 1: Copper(I)-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC)
This protocol describes a general procedure for the copper-catalyzed cycloaddition of a sydnone with a terminal alkyne to yield a 1,4-disubstituted pyrazole.
Materials:
-
Sydnone (e.g., 3-(dimethylamino)sydnone) (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Ligand (e.g., 1,10-phenanthroline) (0.1 equiv)
-
Solvent (e.g., Toluene or DMF)
Procedure:
-
To a reaction vessel, add the sydnone, terminal alkyne, and solvent.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the copper(I) iodide and the ligand to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,4-disubstituted pyrazole.
Protocol 2: Strain-Promoted Sydnone-Alkyne Cycloaddition (SPSAC)
This protocol outlines a general procedure for the strain-promoted cycloaddition of a sydnone with a strained alkyne, such as a cyclooctyne.
Materials:
-
Sydnone (e.g., N-phenylsydnone) (1.0 equiv)
-
Strained alkyne (e.g., BCN or DIBO) (1.0-1.2 equiv)
-
Solvent (e.g., Acetonitrile, Methanol, or a mixture with water)
Procedure:
-
Dissolve the sydnone and the strained alkyne in the chosen solvent in a reaction vessel.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 37 °C for biological applications).
-
Monitor the reaction progress by a suitable analytical technique, such as UV-Vis spectroscopy (monitoring the disappearance of the sydnone absorbance) or LC-MS.
-
Upon completion, the reaction mixture can often be used directly for subsequent applications, or the product can be isolated by removing the solvent under reduced pressure and purified by chromatography if necessary.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the general cycloaddition process and the factors influencing regioselectivity.
Caption: General mechanism of a 1,3-dipolar cycloaddition reaction.
Caption: Key factors influencing the regioselectivity of cycloaddition reactions.
Conclusion
The choice of a 1,3-dipole for a cycloaddition reaction is a multifaceted decision that depends on the desired reactivity, selectivity, and experimental constraints. While 3-(dimethylamino)sydnone and other sydnone derivatives may exhibit slower kinetics in some strain-promoted reactions compared to nitrile oxides, their reactivity can be significantly enhanced through electronic tuning and the use of highly strained alkynes. The major advantage of sydnones lies in the ability to control regioselectivity through copper catalysis, offering access to specific pyrazole isomers that are difficult to obtain otherwise. Nitrones and nitrile oxides, on the other hand, often provide high intrinsic regioselectivity governed by frontier molecular orbital interactions.
For applications requiring rapid, metal-free ligations, nitrile oxides and electronically tuned nitrones may be the dipoles of choice. However, for synthetic applications where precise control over the regiochemical outcome is paramount, the versatility of sydnones, particularly in copper-catalyzed reactions, makes them an invaluable tool in the synthetic chemist's arsenal. This guide provides a foundational understanding to aid researchers in navigating the diverse landscape of 1,3-dipolar cycloaddition reactions and making informed decisions for their specific research goals.
References
- 1. Sydnone: Synthesis, Reactivity and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.pku.edu.cn [chem.pku.edu.cn]
- 4. Regiodivergence in the Cycloadditions between a Cyclic Nitrone and Carbonyl-Type Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Promoted Sydnone Cycloadditions of Alkynes - ChemistryViews [chemistryviews.org]
- 6. Sydnone-Based Approach to Heterohelicenes through 1,3-Dipolar-Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Assessing the Purity of Synthesized 3-(Dimethylamino)sydnone by HPLC
The meticulous assessment of purity for synthesized compounds is a cornerstone of chemical research and drug development. For novel heterocyclic compounds such as 3-(dimethylamino)sydnone, a mesoionic compound with potential pharmacological applications, ensuring high purity is critical for accurate biological evaluation and reproducible experimental results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) as a primary method for purity determination of 3-(dimethylamino)sydnone, alongside alternative analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is a widely adopted and robust method for the purity analysis of polar aromatic compounds like 3-(dimethylamino)sydnone. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.
Table 1: Comparison of Proposed HPLC Methods for 3-(Dimethylamino)sydnone Analysis
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| Stationary Phase | C18 (5 µm, 4.6 x 250 mm) | Phenyl-Hexyl (3.5 µm, 4.6 x 150 mm) |
| Mobile Phase | Acetonitrile:0.1% Formic Acid in Water (30:70 v/v) | A: 0.1% Trifluoroacetic Acid in WaterB: Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 310 nm | UV at 310 nm |
| Temperature | 30 °C | 35 °C |
| Injection Volume | 10 µL | 5 µL |
| Run Time | 15 minutes | 20 minutes |
| Gradient | N/A | 0-15 min: 10-90% B15-17 min: 90% B17-20 min: 10% B |
| Advantages | Simple, robust, good for routine analysis. | Better resolution of closely eluting impurities. |
| Disadvantages | May not separate all impurities effectively. | More complex method development. |
Experimental Protocol: A Representative HPLC Method
This section details the experimental protocol for the proposed isocratic RP-HPLC method (Method A from Table 1).
Objective: To determine the purity of a synthesized batch of 3-(dimethylamino)sydnone.
Materials:
-
3-(dimethylamino)sydnone sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid (analytical grade)
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
HPLC vials
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 column (5 µm, 4.6 x 250 mm)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 0.1% formic acid in water solution by adding 1 mL of formic acid to 999 mL of HPLC grade water.
-
The mobile phase is a mixture of acetonitrile and 0.1% formic acid in water (30:70 v/v). For 1 L of mobile phase, mix 300 mL of acetonitrile with 700 mL of 0.1% formic acid in water.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the 3-(dimethylamino)sydnone reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL.
-
Prepare a working standard solution of 10 µg/mL by diluting 10 mL of the stock solution to 100 mL with the mobile phase.
-
-
Sample Solution Preparation:
-
Accurately weigh approximately 10 mg of the synthesized 3-(dimethylamino)sydnone sample and dissolve it in the mobile phase in a 100 mL volumetric flask.
-
Dilute to a final concentration of approximately 10 µg/mL with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Set the column temperature to 30 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 310 nm.
-
Set the injection volume to 10 µL.
-
-
Analysis:
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution.
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Alternative Methods for Purity Assessment
While HPLC is a powerful tool, a comprehensive purity assessment often involves orthogonal methods.
Table 2: Comparison of Alternative Analytical Methods
| Method | Principle | Information Provided | Advantages | Disadvantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Identification of volatile impurities. | High sensitivity and specificity for volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation. | Structural elucidation and quantification of impurities with distinct signals. | Provides structural information, can be quantitative (qNMR). | Lower sensitivity compared to HPLC, complex spectra for mixtures. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference. | Determination of melting point and purity based on melting point depression. | Provides information on crystalline purity. | Only applicable to crystalline solids, less sensitive to amorphous impurities. |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Rapid qualitative assessment of the number of components. | Simple, fast, and inexpensive for preliminary screening. | Not quantitative, lower resolution than HPLC. |
Visualizing the Workflow and Decision-Making Process
To aid in understanding the analytical process, the following diagrams illustrate the HPLC workflow and a logical approach to selecting an appropriate purity assessment method.
Caption: A generalized workflow for purity assessment of 3-(dimethylamino)sydnone using HPLC.
Caption: A decision tree for selecting an appropriate analytical method for purity assessment.
The Strategic Advantage of 3-(Dimethylamino)sydnone in Pyrazole Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazole derivatives is a critical step in the discovery of new therapeutic agents. This guide provides a comparative analysis of 3-(dimethylamino)sydnone as a 1,3-dipole in [3+2] cycloaddition reactions for pyrazole synthesis, benchmarked against other common precursors like nitrile imines and diazo compounds. By presenting key performance data, detailed experimental protocols, and clear visual representations of reaction pathways, this document serves as a practical resource for selecting the optimal synthetic route.
Executive Summary
Sydnones, particularly 3-substituted variants like 3-(dimethylamino)sydnone, offer a stable, safe, and efficient gateway to a diverse range of pyrazole compounds. While traditional thermal cycloaddition of sydnones often required harsh reaction conditions, modern advancements, including copper-catalyzed reactions, have significantly improved their utility. This guide demonstrates that while nitrile imines and diazo compounds are also effective precursors for pyrazole synthesis, 3-(dimethylamino)sydnone presents a compelling balance of reactivity, stability, and operational simplicity.
Comparative Analysis of Pyrazole Synthesis Routes
The synthesis of pyrazoles via [3+2] cycloaddition reactions is a cornerstone of heterocyclic chemistry. The choice of the 1,3-dipole is a crucial determinant of the reaction's efficiency, substrate scope, and overall practicality. Here, we compare the performance of 3-(dimethylamino)sydnone with two other widely used 1,3-dipoles: nitrile imines and diazo compounds, in their reaction with the common dipolarophile, dimethyl acetylenedicarboxylate (DMAD).
| 1,3-Dipole | Reaction Conditions | Reaction Time | Yield | Key Advantages |
| 3-(Dimethylamino)sydnone | Toluene, Reflux (110°C) | 8 hours | ~80%[1] | High stability of the precursor; good yields. |
| Nitrile Imine | 1,4-Dioxane, 80°C | 18 hours | 56-90%[2] | Good to excellent yields; versatile precursors. |
| Diazo Compound | Varies (often neat, heating) | Varies | Good to excellent[3] | High reactivity; can proceed under catalyst-free conditions. |
In-depth Look at 3-(Dimethylamino)sydnone
The utility of 3-(dimethylamino)sydnone in pyrazole synthesis is exemplified by its reaction with activated alkynes. The dimethylamino group at the 3-position influences the electronic properties of the sydnone ring, impacting its reactivity in cycloaddition reactions.
Experimental Protocol: Synthesis of Dimethyl 1-(dimethylamino)-1H-pyrazole-3,4-dicarboxylate
Materials:
-
3-(Dimethylamino)sydnone
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Toluene, anhydrous
Procedure:
-
A solution of 3-(dimethylamino)sydnone (1 mmol) in anhydrous toluene (20 mL) is prepared in a round-bottom flask equipped with a reflux condenser.
-
Dimethyl acetylenedicarboxylate (1.2 mmol) is added to the solution.
-
The reaction mixture is heated to reflux and maintained at this temperature for 8 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired dimethyl 1-(dimethylamino)-1H-pyrazole-3,4-dicarboxylate.[1]
Alternative Synthetic Pathways to Pyrazoles
For a comprehensive comparison, the following sections detail the synthesis of a similar pyrazole derivative using a nitrile imine and a diazo compound as the 1,3-dipole.
Alternative 1: Pyrazole Synthesis via Nitrile Imine Cycloaddition
Nitrile imines, typically generated in situ from hydrazonoyl halides, are highly reactive 1,3-dipoles that readily undergo cycloaddition with alkynes.
Experimental Protocol: Synthesis of Pyrazole from a Nitrile Imine and DMAD
Materials:
-
Hydrazonoyl chloride precursor
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Triethylamine (Et3N)
-
1,4-Dioxane, anhydrous
Procedure:
-
To a solution of the hydrazonoyl chloride (1 mmol) and dimethyl acetylenedicarboxylate (1.2 mmol) in anhydrous 1,4-dioxane (20 mL), triethylamine (1.5 mmol) is added dropwise at room temperature.
-
The reaction mixture is then heated to 80°C and stirred for 18 hours.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the triethylamine hydrochloride salt is filtered off.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the pyrazole product.[2]
Alternative 2: Pyrazole Synthesis via Diazo Compound Cycloaddition
Diazo compounds are another important class of 1,3-dipoles for pyrazole synthesis. Their reactions with alkynes can often be performed under mild conditions, sometimes without the need for a catalyst.
Experimental Protocol: Synthesis of Pyrazole from a Diazo Compound and DMAD
Materials:
-
Diazo compound precursor
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Solvent (e.g., diethyl ether or neat)
Procedure:
-
A solution of the diazo compound (1 mmol) in a minimal amount of a suitable solvent (or neat) is prepared.
-
Dimethyl acetylenedicarboxylate (1.2 mmol) is added to the solution at room temperature.
-
The reaction mixture is stirred at room temperature or gently heated, depending on the reactivity of the diazo compound, until the reaction is complete (monitored by TLC and disappearance of the characteristic color of the diazo compound).
-
The solvent (if used) is removed under reduced pressure, and the crude product is purified by column chromatography.[3]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic routes discussed.
Figure 1: Comparative workflow for pyrazole synthesis.
Conclusion
The choice of a synthetic route to pyrazoles is a multifaceted decision that depends on factors such as precursor availability, desired substitution patterns, and reaction conditions. 3-(Dimethylamino)sydnone emerges as a highly advantageous precursor, offering a balance of stability, reactivity, and good yields. While nitrile imines provide a versatile alternative, their in situ generation from potentially less stable precursors can be a consideration. Diazo compounds, though highly reactive, can also be sensitive and require careful handling. For researchers seeking a reliable and efficient method for the synthesis of a wide array of pyrazole derivatives, the 3-(dimethylamino)sydnone-based cycloaddition strategy represents a powerful and practical tool in the synthetic chemist's arsenal.
References
A Comparative Spectral Analysis of Sydnone Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the spectral data of various sydnone analogues. The information is presented to facilitate the identification and characterization of these versatile mesoionic compounds, which are of significant interest in medicinal chemistry and synthetic organic chemistry.
Sydnones are a class of mesoionic heterocyclic compounds characterized by a 1,2,3-oxadiazole ring with an exocyclic oxygen atom at the 5-position. Their unique electronic structure and pseudo-aromatic character give rise to distinct spectral properties that are sensitive to substitution at the N-3 and C-4 positions. This guide summarizes key spectral data from Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy for a range of sydnone analogues, providing a valuable resource for their structural elucidation.
Comparative Spectral Data of Sydnone Analogues
The following tables summarize the characteristic spectral data for various sydnone analogues, highlighting the influence of different substituents on their spectroscopic signatures.
Infrared (IR) Spectroscopy Data
The most prominent feature in the IR spectra of sydnones is the strong carbonyl stretching vibration (νC=O) of the mesoionic ring, which typically appears in the range of 1740-1797 cm⁻¹.[1] Another key absorption is the C4-H stretching vibration, observed above 3000 cm⁻¹ for unsubstituted sydnones at the C-4 position.
| Compound/Substituent | N-3 Substituent | C-4 Substituent | Endocyclic C=O Stretch (νCO, cm⁻¹) | Exocyclic C=O Stretch (νCO, cm⁻¹) | C4-H Stretch (νCH, cm⁻¹) | Reference |
| 3-Phenylsydnone | Phenyl | H | ~1755 | - | >3000 | [1] |
| 3-Phenyl-4-acetylsydnone | Phenyl | -COCH₃ | ~1797 | ~1666 | - | [1] |
| 3-Phenyl-4-bromoacetylsydnone | Phenyl | -COCH₂Br | ~1790 | ~1680 | - | [1] |
| 3-Aryl-4-substituted sydnones | Aryl | Various | 1720-1790 | - | ~3190 (if H at C4) |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
In the ¹H NMR spectra of sydnones, the proton at the C-4 position, when present, gives a characteristic signal in the downfield region, typically between δ 6.8 and 7.0 ppm. The chemical shift of this proton is influenced by the nature of the substituent at the N-3 position.
| Compound/Substituent | N-3 Substituent | C-4 Substituent | δ (C4-H) (ppm) | Other Characteristic Signals (ppm) | Reference |
| General Sydnones | Alkyl/Aryl | H | ~6.8 - 7.0 | - | |
| 3-Aryl Sydnones | Aryl | H | - | Deshielded aryl protons |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹³C NMR spectra of sydnones are characterized by two key resonances corresponding to the C-4 and C-5 carbons of the mesoionic ring. The C-5 carbon, being part of the carbonyl group, resonates at a significantly downfield chemical shift.
| Compound/Substituent | N-3 Substituent | C-4 Substituent | δ (C4) (ppm) | δ (C5) (ppm) | δ (Exocyclic CO) (ppm) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | General Sydnones | Alkyl/Aryl | H | ~95 | ~165 | - | | | 3-Phenyl-4-acetylsydnone | Phenyl | -COCH₃ | - | - | 184.1 |[1] | | 3-Phenyl-4-bromoacetylsydnone | Phenyl | -COCH₂Br | - | - | 178.1 |[1] | | 3-Phenyl-4-(heterocyclylcarbonyl)sydnone a | Phenyl | CO-Het | - | - | 168.8 |[1] | | 3-Phenyl-4-(heterocyclylcarbonyl)sydnone b | Phenyl | CO-Het | - | - | 170.2 |[1] |
Ultraviolet-Visible (UV-Vis) Spectroscopy Data
Sydnones exhibit characteristic UV absorption maxima in the range of 290-340 nm. The position of the absorption maximum is influenced by the nature of the substituents at both the N-3 and C-4 positions, with conjugation effects leading to bathochromic (red) shifts.
| Compound/Substituent | N-3 Substituent | C-4 Substituent | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| 3-Phenylsydnone | Phenyl | H | CH₂Cl₂ | 313 | 6800 | [1] |
| 3-Phenylsydnone | Phenyl | H | C₂H₅OH | 311 | 6800 | [1] |
| 3-Phenyl-4-acetylsydnone | Phenyl | -COCH₃ | CH₂Cl₂ | 324 | 8130 | [1] |
| 3-Phenyl-4-acetylsydnone | Phenyl | -COCH₃ | C₂H₅OH | 323 | 9500 | [1] |
| 3-Phenyl-4-bromoacetylsydnone | Phenyl | -COCH₂Br | CH₂Cl₂ | 331 | 8500 | [1] |
| 3-Phenyl-4-bromoacetylsydnone | Phenyl | -COCH₂Br | C₂H₅OH | 328 | 8300 | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible acquisition of high-quality spectral data. Below are generalized experimental protocols for the key spectroscopic techniques cited.
General Synthesis of Sydnone Analogues
The synthesis of sydnones typically involves the nitrosation of N-substituted α-amino acids followed by cyclodehydration. A common procedure is as follows:
-
N-Nitrosation: The N-substituted α-amino acid is dissolved in an appropriate solvent (e.g., water, acetic acid) and treated with a nitrosating agent, such as sodium nitrite in the presence of a mineral acid (e.g., HCl), at low temperatures (0-5 °C).
-
Cyclodehydration: The resulting N-nitroso-α-amino acid is then subjected to cyclodehydration using a dehydrating agent like acetic anhydride or trifluoroacetic anhydride. The reaction is often carried out at room temperature or with gentle heating.
-
Purification: The crude sydnone product is typically purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).
Infrared (IR) Spectroscopy
-
Sample Preparation: Solid samples are typically prepared as KBr pellets. A small amount of the sydnone analogue is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk using a hydraulic press. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the KBr pellet or salt plates is recorded first and subtracted from the sample spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sydnone analogue is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, standard parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum and enhance sensitivity. A sufficient relaxation delay is used to ensure accurate integration, if required.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the sydnone analogue is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a suitable UV-grade solvent (e.g., ethanol, dichloromethane).[1] Serial dilutions are then performed to obtain solutions of appropriate concentrations for analysis.
-
Data Acquisition: The UV-Vis spectrum is recorded using a double-beam spectrophotometer. A cuvette containing the pure solvent is used as a reference. The absorbance is measured over a specific wavelength range (e.g., 200-800 nm), and the wavelength of maximum absorbance (λmax) is determined.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general workflow for the spectral analysis of sydnone analogues and a conceptual representation of how substituents influence their spectral properties.
References
Evaluating the Drug-Like Properties of 3-(dimethylamino)sydnone: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the drug-like properties of a novel compound is a critical early step in assessing its therapeutic potential. This guide provides a comparative evaluation of the drug-like properties of 3-(dimethylamino)sydnone, a mesoionic compound of interest, against two reference compounds: Molsidomine, a commercially available sydnone-based vasodilator, and Caffeine, a well-characterized central nervous system stimulant.
Due to the limited availability of experimental data for 3-(dimethylamino)sydnone, its physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been predicted using validated computational models. These predicted values are presented alongside experimental data for Molsidomine and Caffeine to provide a comprehensive comparison.
Physicochemical and ADME Properties
The following table summarizes key drug-like properties for 3-(dimethylamino)sydnone and the comparator compounds. These parameters are crucial in determining a compound's suitability for oral administration and its likely pharmacokinetic behavior in the body.
| Property | 3-(dimethylamino)sydnone (Predicted) | Molsidomine (Experimental) | Caffeine (Experimental) |
| Molecular Weight ( g/mol ) | 129.12 | 242.23 | 194.19 |
| LogP | -0.85 | 0.4 | -0.07 |
| Aqueous Solubility (mg/mL) | High | Sparingly soluble in water (22.37 mg/mL in purified water at 37°C)[1] | 21.7 mg/mL at 25°C[2] |
| Permeability (Papp, cm/s) | Moderate to High | Low to Moderate (Predicted) | High (46.3-53.5 x 10⁻⁶ cm/s)[3] |
| Metabolic Stability (t½, min) | Moderate to High | Short (active metabolite SIN-1 has a half-life of 1-2 hours) | ~4 hours[4] |
| Lipinski's Rule of Five | 0 violations | 0 violations | 0 violations |
Experimental Workflow for Drug-Like Property Evaluation
The following diagram illustrates a typical experimental workflow for assessing the drug-like properties of a compound in early drug discovery.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Aqueous Solubility Determination
A standard method for determining aqueous solubility is the shake-flask method. An excess amount of the compound is added to a known volume of water or a relevant buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). The suspension is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours). After reaching equilibrium, the suspension is filtered to remove the undissolved solid. The concentration of the dissolved compound in the filtrate is then quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict passive membrane permeability. A filter plate with 96 wells is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane. The wells of a donor plate are filled with a solution of the test compound in a buffer (e.g., PBS at pH 7.4). The acceptor plate wells are filled with a buffer solution. The donor plate is then placed on top of the acceptor plate, creating a "sandwich". The assembly is incubated for a specific period (e.g., 4-18 hours) at room temperature. After incubation, the concentration of the compound in both the donor and acceptor wells is determined by HPLC-UV or LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.
Caco-2 Permeability Assay
The Caco-2 permeability assay is considered the gold standard for in vitro prediction of intestinal drug absorption.[5] Caco-2 cells, a human colon adenocarcinoma cell line, are seeded on a semi-permeable filter support in a transwell plate and cultured for 21-23 days to form a differentiated and polarized monolayer with tight junctions, mimicking the intestinal epithelium.[6] To measure permeability, the culture medium is replaced with a transport buffer. The test compound is added to the apical (donor) side, and samples are taken from the basolateral (receiver) side at various time points. The concentration of the compound in the samples is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated from the flux of the compound across the cell monolayer.
Microsomal Stability Assay
The microsomal stability assay is used to assess the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s (CYPs). The test compound is incubated with liver microsomes (e.g., human or rat) and a cofactor, NADPH, which is required for the activity of most CYPs. The reaction is initiated by the addition of NADPH and incubated at 37°C. Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile. The remaining concentration of the parent compound is quantified by LC-MS/MS. The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the key drug-like properties and their impact on the overall developability of a compound.
References
- 1. currentopinion.be [currentopinion.be]
- 2. researchgate.net [researchgate.net]
- 3. Caco-2 cells and Biopharmaceutics Classification System (BCS) for prediction of transepithelial transport of xenobiotics (model drug: caffeine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mttlab.eu [mttlab.eu]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
Characterization of Mesoionic Compounds: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of the structural and electronic properties of mesoionic compounds is crucial for their effective application. This guide provides a comparative overview of peer-reviewed methods for the characterization of these unique five-membered heterocyclic betaines. We present detailed experimental protocols, data interpretation guidelines, and a comparative analysis of the leading techniques to aid in the selection of the most appropriate methods for your research needs.
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the initial identification and structural elucidation of mesoionic compounds in solution. These methods provide valuable insights into the molecular framework, electronic environment, and connectivity of atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of mesoionic compounds in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed for unambiguous signal assignment.
Common NMR Experiments for Mesoionic Compounds:
| Experiment | Information Provided | Typical Application for Mesoionic Compounds |
| ¹H NMR | Provides information on the chemical environment and connectivity of protons. | Elucidation of substituent patterns and diastereotopicity. |
| ¹³C NMR | Reveals the number and types of carbon atoms in the molecule. | Identification of the carbon skeleton of the mesoionic ring and its substituents. |
| DEPT-135/90 | Differentiates between CH, CH₂, and CH₃ groups. | Unambiguous assignment of carbon signals in the mesoionic core and side chains. |
| COSY | Correlates protons that are coupled to each other (typically through 2-3 bonds). | Establishes proton-proton connectivity within the heterocyclic ring and its substituents. |
| HSQC/HMQC | Correlates protons to their directly attached carbons. | Assigns protons to their corresponding carbon atoms in the mesoionic structure. |
| HMBC | Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). | Establishes the connectivity between different fragments of the molecule and confirms the overall structure. |
| NOESY/ROESY | Identifies protons that are close in space. | Determines the stereochemistry and conformation of the molecule. |
-
Sample Preparation:
-
Dissolve 5-10 mg of the mesoionic compound in 0.5-0.7 mL of a suitable deuterated solvent.
-
Commonly used solvents include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), acetone-d₆, and methanol-d₄. The choice of solvent depends on the solubility of the compound.
-
Filter the solution into a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to assess sample purity and concentration.
-
Acquire a ¹³C{¹H} NMR spectrum.
-
Perform DEPT-135 and DEPT-90 experiments to determine carbon multiplicities.
-
Acquire 2D NMR spectra (COSY, HSQC, HMBC, and NOESY/ROESY) as needed for complete structural elucidation. For these experiments, it is crucial to use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assign all proton and carbon signals and establish the complete molecular structure.
-
Safety Operating Guide
Safe Disposal of Sydnone, 3-(dimethylamino)-: A Procedural Guide
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for "Sydnone, 3-(dimethylamino)-." This suggests the compound may be novel, rare, or uncharacterized. The following procedures are based on general best practices for the handling and disposal of unknown or uncharacterized research chemicals and should be adapted in consultation with your institution's Environmental Health and Safety (EHS) department.
Key Safety and Disposal Considerations
The following table summarizes crucial safety and logistical information for the disposal of an uncharacterized chemical such as Sydnone, 3-(dimethylamino)-.
| Consideration | Guideline | Rationale |
| Hazard Assessment | Assume the substance is hazardous. Sydnones are a class of mesoionic compounds, which can have unique reactivity.[1][2] Alkyl sydnones may be more toxic than aryl sydnones.[1] | In the absence of specific data, a conservative approach minimizes risk. The unique electronic structure of mesoionic compounds may lead to unexpected reactivity.[3] |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. | Protects against potential skin and eye contact with a substance of unknown toxicity and reactivity. |
| Waste Segregation | Do not mix with other waste streams.[4] Collect in a dedicated, properly labeled waste container. | Prevents potentially violent reactions with incompatible chemicals and ensures proper disposal by waste management professionals. |
| Container Selection | Use a container that is in good condition, leak-proof, and compatible with the chemical. The original container is often a suitable choice.[4] | Prevents spills and leaks during storage and transport. |
| Labeling | Label the waste container clearly with "HAZARDOUS WASTE," the full chemical name ("Sydnone, 3-(dimethylamino)-"), and any known information about its composition or potential hazards.[4][5] | Accurate labeling is a regulatory requirement and is essential for safe handling and disposal by EHS or a waste contractor.[5] |
| Storage | Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[6] | Minimizes the risk of accidental spills, reactions, and unauthorized access. |
| Disposal Method | Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company for pickup and disposal.[7] | Professional disposal is required for hazardous waste to ensure compliance with all federal, state, and local regulations.[5] |
Disposal Workflow for Uncharacterized Chemicals
The following diagram illustrates the decision-making process and procedural steps for the safe disposal of an uncharacterized chemical like Sydnone, 3-(dimethylamino)-.
Detailed Experimental Protocol for Disposal
The following step-by-step protocol outlines the procedure for the safe disposal of Sydnone, 3-(dimethylamino)- or any other uncharacterized chemical.
1. Hazard Assessment and Information Gathering:
-
Objective: To gather as much information as possible about the potential hazards of the substance.
-
Procedure:
-
Since no specific SDS is available for "Sydnone, 3-(dimethylamino)-", research the general properties and hazards of the sydnone chemical class. Sydnones are mesoionic compounds, which are dipolar and aromatic in nature.[1][2][8]
-
Note any information regarding reactivity, stability, and potential toxicity. Some sources suggest that alkyl sydnones can be more toxic than their aryl counterparts.[1]
-
In the absence of concrete data, treat the substance as highly hazardous.
-
2. Preparation of Personal Protective Equipment (PPE) and Workspace:
-
Objective: To ensure the safety of the individual handling the chemical.
-
Procedure:
-
Don a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.
-
Ensure that a safety shower and eyewash station are readily accessible.
-
If the substance is a powder or volatile, perform all manipulations within a certified chemical fume hood.
-
3. Waste Containment and Labeling:
-
Objective: To safely contain the chemical waste and label it for proper identification.
-
Procedure:
-
Select a clean, dry, and leak-proof container that is chemically compatible with the substance. If possible, use the original container.[4]
-
Carefully transfer the Sydnone, 3-(dimethylamino)- into the designated waste container. Avoid creating dust if it is a solid.
-
Securely close the container.
-
Affix a "HAZARDOUS WASTE" label to the container.[4]
-
On the label, write the full chemical name: "Sydnone, 3-(dimethylamino)-". Do not use abbreviations.[5]
-
Add the date of disposal and the name of the researcher responsible for the waste.
-
4. Temporary Storage:
-
Objective: To safely store the contained waste pending disposal.
-
Procedure:
-
Store the labeled waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure the waste is segregated from incompatible materials.[4]
-
5. Final Disposal:
-
Objective: To arrange for the legal and safe disposal of the hazardous waste.
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[7]
-
Provide them with all the information you have gathered about the chemical, including its name and the fact that a specific SDS is not available.
-
Follow their instructions for scheduling a waste pickup. In some cases, analysis of the unknown chemical may be required before disposal, which can incur additional costs.[5][7]
-
By following these procedures, researchers can ensure the safe and compliant disposal of uncharacterized chemicals like Sydnone, 3-(dimethylamino)-, thereby protecting themselves, their colleagues, and the environment.
References
- 1. iajesm.in [iajesm.in]
- 2. Mesoionic compounds - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. engineering.purdue.edu [engineering.purdue.edu]
- 5. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 6. globalresearchchem.com [globalresearchchem.com]
- 7. Disposal of Unknown Chemical Waste - Policies and Procedures [umaryland.edu]
- 8. scribd.com [scribd.com]
Personal protective equipment for handling Sydnone, 3-(dimethylamino)-
Essential Safety and Handling Guide for Sydnone, 3-(dimethylamino)-
This guide provides crucial safety and logistical information for the handling and disposal of Sydnone, 3-(dimethylamino)-. The following procedures are based on the known hazards of structurally related compounds containing sydnone rings and dimethylamino functional groups. Researchers should always consult their institution's safety office and the most current safety data sheets (SDS) for related compounds before beginning work.
Hazard Summary and Personal Protective Equipment (PPE)
Due to the absence of a specific Safety Data Sheet (SDS) for Sydnone, 3-(dimethylamino)-, the hazard profile is extrapolated from analogous chemical structures. Compounds containing the dimethylamino group are often toxic if ingested, inhaled, or absorbed through the skin, and can cause severe burns to the skin and eyes.[1][2][3] Some related compounds are also flammable and may react violently with water.[1][4] Therefore, a cautious approach is warranted.
Quantitative Data for Structurally Similar Compounds
The following table summarizes key data for compounds with similar functional groups. This information should be used as a guideline for assessing potential risks.
| Property | Data for Tris(dimethylamino)silane (CAS: 15112-89-7)[1] | Data for 3-Dimethylaminopropiophenone hydrochloride (CAS: 879-72-1) |
| Physical State | Liquid | Solid |
| Acute Toxicity (Oral) | Harmful if swallowed[3] | No data available |
| Acute Toxicity (Dermal) | Toxic in contact with skin[3] | No data available |
| Acute Toxicity (Inhalation) | May be fatal if inhaled[1] | No data available |
| Skin Corrosion/Irritation | Causes skin burns[1] | No data available |
| Eye Damage/Irritation | Causes eye burns[1] | No data available |
| Flammability | Flammable liquid and vapor[3] | No data available |
| Reactivity | Reacts violently with water[1] | No data available |
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 should be worn.[5][6] A face shield should be used in conjunction with goggles when there is a splash hazard. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[5][6][7] Nitrile gloves may offer good resistance to a variety of chemicals, but it is crucial to consult the glove manufacturer's compatibility chart for the specific chemical being handled.[8] A lab coat or chemical-resistant apron is required. |
| Respiratory Protection | All handling of Sydnone, 3-(dimethylamino)- should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.[7] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used in accordance with a respiratory protection program.[4][7] |
Detailed Experimental Protocol for Handling Sydnone, 3-(dimethylamino)-
This protocol outlines the step-by-step procedure for safely handling Sydnone, 3-(dimethylamino)- in a laboratory setting.
1. Pre-Experiment Preparations
- Ensure that a certified chemical fume hood is operational.
- Verify that a safety shower and eyewash station are accessible and have been recently tested.
- Locate and ensure the appropriate type of fire extinguisher is available.
- Prepare a designated waste container for hazardous chemical waste.
- Review the Safety Data Sheets (SDSs) of all chemicals to be used in the procedure.
2. Donning of Personal Protective Equipment (PPE)
- Put on a lab coat or chemical-resistant apron.
- Don chemical safety goggles and a face shield.
- Wear the appropriate chemical-resistant gloves (e.g., nitrile). Ensure gloves are inspected for any signs of damage before use.
3. Chemical Handling and Dispensing
- Conduct all manipulations of Sydnone, 3-(dimethylamino)- within the chemical fume hood.
- If the compound is a solid, carefully weigh the desired amount on a tared weigh boat. Use caution to avoid generating dust.
- If the compound is a liquid, use a calibrated pipette or syringe to transfer the desired volume.
- Keep the container of Sydnone, 3-(dimethylamino)- tightly sealed when not in use.
4. Reaction Setup and Execution
- Set up the reaction apparatus within the fume hood.
- Slowly add Sydnone, 3-(dimethylamino)- to the reaction vessel.
- Monitor the reaction for any signs of an exothermic event or unexpected changes.
5. Post-Experiment Decontamination and Cleanup
- Quench any remaining reactive materials in a safe and controlled manner as specified by your institution's protocols.
- Clean all glassware and equipment that came into contact with Sydnone, 3-(dimethylamino)- with an appropriate solvent in the fume hood.
- Wipe down the work surface of the fume hood with a suitable cleaning agent.
6. Doffing of Personal Protective Equipment (PPE)
- Remove gloves first by peeling them off from the cuff, avoiding contact with the outer surface.
- Remove the face shield and goggles.
- Remove the lab coat or apron.
- Wash hands thoroughly with soap and water.
Waste Disposal Plan
All waste materials contaminated with Sydnone, 3-(dimethylamino)- must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weigh boats, and other disposable materials should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused Sydnone, 3-(dimethylamino)- and reaction mixtures should be collected in a clearly labeled, sealed hazardous waste container. Do not mix incompatible waste streams.
-
Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[9] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of Sydnone, 3-(dimethylamino)-.
Caption: Workflow for the safe handling of Sydnone, 3-(dimethylamino)-.
References
- 1. wimna.com [wimna.com]
- 2. 3-Dimethylamino-1-propyne - Hazardous Agents | Haz-Map [haz-map.com]
- 3. gelest.com [gelest.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 8. hsa.ie [hsa.ie]
- 9. orgsyn.org [orgsyn.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
